PF-05381941
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-[5-tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2/c1-18-14-20(8-9-23(18)35-22-10-12-29-13-11-22)30-26(34)31-25-16-24(27(2,3)4)32-33(25)21-7-5-6-19(15-21)17-28/h5-16H,1-4H3,(H2,30,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCVUQMOUMAXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=NN2C3=CC=CC(=C3)C#N)C(C)(C)C)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-05381941: A Dual Inhibitor of TAK1 and p38α for Inflammatory and Neoplastic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-05381941 is a potent small molecule inhibitor that demonstrates a dual inhibitory mechanism against Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK). By targeting these two critical nodes in inflammatory and oncogenic signaling pathways, this compound presents a compelling therapeutic strategy for a range of human diseases, including rheumatoid arthritis and various cancers. This technical guide provides a comprehensive overview of the preclinical data available for this compound, detailed representative experimental protocols for its evaluation, and a visualization of the pertinent signaling pathways.
Introduction
The convergence of inflammatory pathways and cellular stress responses is a hallmark of numerous pathological conditions. Two key kinases, TAK1 and p38α, are central to these processes. TAK1, a member of the MAP3K family, acts as a crucial upstream regulator of both the NF-κB and MAPK signaling cascades, responding to pro-inflammatory stimuli such as TNF-α and IL-1β.[1][2] Downstream, p38α MAPK is a critical transducer of cellular stress and inflammatory signals, regulating the production of a host of inflammatory mediators.[3][4] The simultaneous inhibition of both TAK1 and p38α offers a potentially synergistic approach to suppress aberrant inflammatory responses and tumor progression.[5][6]
This compound has emerged as a significant research tool for investigating the therapeutic potential of this dual inhibition strategy. Its ability to potently and concurrently block the activity of both kinases provides a unique opportunity to dissect the complex signaling networks they govern.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related dual TAK1/p38α inhibitors. This data provides a comparative view of their biochemical and cellular potencies.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | TAK1 | Biochemical | 156 | [7] |
| p38α | Biochemical | 186 | [7] | |
| LPS-stimulated TNF-α release (human PMN cells) | Cellular | 8 | [7] | |
| Takinib | TAK1 | Biochemical | ~9 | [8] |
| CIA Mouse Model (50 mg/kg) | In vivo | Significant reduction in clinical arthritic score | [9] | |
| HS-276 | TAK1 | Biochemical (Ki) | 2.5 | [10] |
| LPS-stimulated TNF-α (THP-1 cells) | Cellular | 11-fold reduction | [10] | |
| CIA Mouse Model (50 mg/kg) | In vivo | Significant attenuation of arthritic symptoms | [10] |
Signaling Pathways
The following diagrams illustrate the central roles of TAK1 and p38α in inflammatory and cancer signaling pathways, highlighting the points of intervention for this compound.
Caption: TAK1 and p38α signaling in inflammation.
Caption: TAK1 and p38α signaling in cancer.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. Therefore, the following are representative protocols for the assessment of dual TAK1 and p38α inhibitors, based on established methodologies in the field.
Biochemical Kinase Inhibition Assay (Representative)
This protocol describes a radiometric filter binding assay to determine the in vitro inhibitory activity of a compound against TAK1 and p38α.
-
Materials:
-
Recombinant human TAK1/TAB1 complex
-
Recombinant human p38α
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
P81 phosphocellulose filter plates
-
0.75% Phosphoric acid
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the test compound, kinase (TAK1/TAB1 or p38α), and MBP substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the plate and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value using a suitable data analysis software.
-
Caption: Biochemical kinase assay workflow.
Cellular Assay: Inhibition of LPS-stimulated TNF-α Release (Representative)
This protocol describes a method to assess the cellular potency of this compound by measuring its effect on TNF-α production in human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
-
Materials:
-
Human PBMCs or THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
-
Procedure:
-
Seed PBMCs or differentiated THP-1 cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release compared to the LPS-stimulated control and determine the IC50 value.
-
In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice (Representative)
This protocol outlines a general procedure for evaluating the in vivo efficacy of a dual TAK1/p38α inhibitor in a mouse model of rheumatoid arthritis.
-
Animals:
-
DBA/1J mice
-
-
Procedure:
-
Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. Administer a booster immunization 21 days later.
-
Treatment: Once arthritis is established (typically around day 25-28), randomize mice into treatment groups (vehicle control, this compound at various doses). Administer the compound daily via an appropriate route (e.g., oral gavage).
-
Assessment: Monitor the mice regularly for clinical signs of arthritis, including paw swelling and clinical score. Body weight should also be recorded.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines.
-
Pharmacokinetics and Pharmacodynamics (Representative)
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not publicly available. The following outlines a general approach for the PK/PD evaluation of a pyrrolotriazine-based kinase inhibitor.
Pharmacokinetic Studies
-
In Vitro ADME:
-
Metabolic Stability: Incubate the compound with liver microsomes from different species (e.g., mouse, rat, human) to determine its intrinsic clearance.
-
Plasma Protein Binding: Determine the extent of binding to plasma proteins using methods like equilibrium dialysis.
-
CYP450 Inhibition: Assess the potential for drug-drug interactions by evaluating the inhibitory effect on major cytochrome P450 isoforms.
-
-
In Vivo Pharmacokinetics:
-
Administer the compound to rodents (e.g., mice, rats) via intravenous and oral routes.
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[11][12]
-
Pharmacodynamic Studies
-
Establish a relationship between the plasma concentration of the inhibitor and the in vivo inhibition of target phosphorylation (e.g., p-p38) in relevant tissues or surrogate tissues (e.g., PBMCs) from treated animals.
-
Correlate the extent and duration of target inhibition with the observed efficacy in disease models.
Conclusion
This compound is a valuable pharmacological tool for probing the intertwined roles of TAK1 and p38α in health and disease. Its dual inhibitory activity provides a powerful means to suppress key inflammatory and oncogenic signaling pathways. While detailed preclinical and clinical data on this compound are limited in the public domain, the representative protocols and data for related compounds outlined in this guide provide a framework for its further investigation and development. The continued exploration of dual TAK1/p38α inhibitors like this compound holds significant promise for the development of novel therapeutics for a range of challenging diseases.
References
- 1. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [benthamopen.com]
- 3. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 4. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 8. Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. medchemexpress.com [medchemexpress.com]
PF-05381941: A Technical Guide to its Core Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent, dual small-molecule inhibitor targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK). As a key mediator in the signaling cascades of pro-inflammatory cytokines, TAK1 represents a significant therapeutic target for a range of inflammatory diseases and cancers. This technical guide provides an in-depth overview of the signaling pathway modulated by this compound, supported by available quantitative data and experimental insights.
Core Signaling Pathway: Inhibition of TAK1 and p38α
This compound exerts its primary effect by inhibiting the kinase activity of both TAK1 and p38α. These two kinases are central nodes in intracellular signaling pathways that respond to external inflammatory stimuli.
TAK1 Signaling:
Transforming growth factor-β-activated kinase 1 (TAK1) is a crucial serine/threonine kinase within the MAP3K family.[1] It is activated by a variety of pro-inflammatory cytokines and ligands, including Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), and Lipopolysaccharide (LPS).[1] Upon activation, TAK1 phosphorylates downstream targets, leading to the activation of two major pro-inflammatory signaling pathways:
-
NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the Nuclear Factor-κB (NF-κB) transcription factor, allowing it to translocate to the nucleus and initiate the transcription of genes involved in inflammation and cell survival.[2]
-
MAPK Pathways: TAK1 also activates downstream MAP kinases, including p38 and JNK.[1]
p38α Signaling:
p38α is a member of the MAPK family that plays a critical role in cellular responses to stress and inflammation. It is activated by various environmental stresses and inflammatory cytokines. Once activated, p38α phosphorylates numerous downstream substrates, including transcription factors and other kinases, leading to the regulation of gene expression involved in inflammation, cell cycle, and apoptosis.
By dually inhibiting both TAK1 and p38α, this compound effectively blocks these pro-inflammatory signaling cascades at two critical junctures.
Quantitative Data
The following table summarizes the key quantitative metrics for this compound's inhibitory activity.
| Target | IC50 (nM) | Binding Mode | Notes |
| TAK1 | 156 | Type II | Inhibits the kinase in its inactive, DFG-out conformation.[1][3] |
| p38α | 186 | Not Specified | --- |
| LPS-stimulated TNF-α release | 8 | Not Applicable | Measured in human peripheral mononuclear (PMN) cells.[4] |
Experimental Methodologies
While detailed, step-by-step protocols for the specific experiments establishing the activity of this compound are not publicly available in the immediate search results, the types of assays conducted can be inferred.
Kinase Inhibition Assays (IC50 Determination):
-
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of TAK1 and p38α.
-
General Protocol Outline:
-
Recombinant human TAK1 and p38α kinases are incubated with a specific substrate and ATP.
-
The reaction is carried out in the presence of varying concentrations of this compound.
-
Kinase activity is measured, typically by quantifying the amount of phosphorylated substrate. This can be done using methods such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assays (TNF-α Release):
-
Objective: To assess the functional consequence of TAK1 and p38α inhibition in a cellular context, specifically the inhibition of pro-inflammatory cytokine release.
-
General Protocol Outline:
-
Human peripheral mononuclear cells (PMNs) are isolated from whole blood.
-
The cells are pre-incubated with various concentrations of this compound.
-
Inflammation is stimulated by adding Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value for the inhibition of TNF-α release is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits TAK1 and p38α signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for determining this compound inhibitory activity.
Conclusion
This compound is a potent dual inhibitor of TAK1 and p38α, key kinases in pro-inflammatory signaling. Its ability to effectively block the NF-κB and MAPK pathways, as demonstrated by its low nanomolar IC50 values against both the target kinases and cellular TNF-α release, underscores its potential as a therapeutic agent for inflammatory diseases. Further research and clinical investigation are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
PF-05381941: A Dual Inhibitor of TAK1 and p38α in TNF Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. Dysregulation of TNF signaling is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The intricate signaling cascade initiated by TNF binding to its receptors, primarily TNF Receptor 1 (TNFR1), leads to the activation of downstream pathways that control inflammation, cell survival, and apoptosis. Transforming growth factor-β-activated kinase 1 (TAK1) and p38 mitogen-activated protein kinase α (p38α) are two critical kinases within the TNF signaling network. PF-05381941 has been identified as a potent, dual inhibitor of both TAK1 and p38α, positioning it as a significant tool for investigating and potentially modulating TNF-mediated inflammatory processes. This technical guide provides a comprehensive overview of the role of this compound in TNF signaling, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols relevant to its study.
The Role of TAK1 and p38α in TNF Signaling
Upon binding of TNF to TNFR1, a multi-protein complex known as Complex I is assembled at the receptor. This complex includes TNFR-associated death domain (TRADD), TNF receptor-associated factor 2 (TRAF2), and receptor-interacting serine/threonine-protein kinase 1 (RIPK1). A key event in the propagation of the signal is the recruitment of the TAK1 complex, which consists of TAK1 and its binding partners, TAB1, TAB2, or TAB3. TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and serves as a central hub for pro-inflammatory stimuli.[1]
Once activated within Complex I, TAK1 phosphorylates and activates two major downstream pathways:
-
The IκB Kinase (IKK) complex: Activation of the IKK complex leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκB). This releases the nuclear factor-κB (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
The Mitogen-Activated Protein Kinase (MAPK) cascades: TAK1 also activates the MAPK pathways, primarily the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[2] p38α is a key member of the p38 MAPK family and is activated by a phosphorylation cascade initiated by upstream MAP2Ks, which are themselves activated by TAK1. Activated p38α has a broad range of substrates, including other kinases and transcription factors, and plays a crucial role in regulating the synthesis of pro-inflammatory cytokines such as TNF and IL-6 at both the transcriptional and translational levels.
Given their central roles in mediating the inflammatory effects of TNF, both TAK1 and p38α are attractive therapeutic targets for inflammatory diseases.
This compound: Mechanism of Action
This compound functions as a dual inhibitor, targeting the catalytic activity of both TAK1 and p38α. By inhibiting these two kinases, this compound effectively blocks two critical nodes in the TNF signaling pathway. The inhibition of TAK1 prevents the activation of both the NF-κB and the JNK/p38 MAPK pathways upstream. The simultaneous inhibition of p38α provides an additional layer of suppression on a key downstream mediator of inflammation. This dual-action mechanism suggests that this compound could offer a more comprehensive blockade of TNF-driven inflammation compared to a selective inhibitor of a single kinase.
Quantitative Data
The inhibitory potency of this compound has been characterized in biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Target/Assay | IC50 Value | Cell Type/System |
| TAK1 | 156 nM[3] | Biochemical Assay |
| p38α | 186 nM[3] | Biochemical Assay |
| LPS-stimulated TNF-α release | 8 nM[3] | Human Peripheral Mononuclear Cells (PMNs) |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound and other similar kinase inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase, such as TAK1 or p38α.
1. Materials:
-
Purified recombinant TAK1/TAB1 complex or p38α enzyme.
-
Specific peptide substrate for the kinase (e.g., Myelin Basic Protein for p38α).
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20).
-
ATP.
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay, Promega).
-
This compound or other test compounds dissolved in DMSO.
-
96-well or 384-well assay plates.
-
Phosphocellulose paper or other capture medium (for radioactive assays).
-
Scintillation counter or luminescence plate reader.
2. Procedure (Radioactive Format):
-
Prepare a reaction mixture containing kinase buffer, purified enzyme, and the peptide substrate.
-
Serially dilute the test compound in DMSO and add it to the assay plate wells. Include DMSO-only controls (100% activity) and no-enzyme controls (background).
-
Add the kinase reaction mixture to the wells.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract the background counts from all wells.
-
Calculate the percentage of kinase activity in the presence of the inhibitor relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Inhibition of TNF-α Production (General Protocol)
This protocol measures the effect of a compound on the production and release of TNF-α from cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).
1. Materials:
-
Human peripheral mononuclear cells (PMNs) or a monocytic cell line (e.g., THP-1).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
LPS from E. coli.
-
This compound or other test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
ELISA kit for human TNF-α.
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
The next day, pre-treat the cells with serial dilutions of the test compound for 1-2 hours. Include DMSO-only controls.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-6 hours) to induce TNF-α production.
-
After the incubation, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant for analysis.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
3. Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage of inhibition of TNF-α production for each concentration of the test compound relative to the LPS-stimulated, DMSO-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value.
Visualizations
TNF Signaling Pathway and the Role of this compound
Caption: TNF signaling pathway and points of inhibition by this compound.
Experimental Workflow for Kinase Inhibition Assay
Caption: General experimental workflow for a biochemical kinase inhibition assay.
Conclusion
This compound is a potent dual inhibitor of TAK1 and p38α, two key kinases that mediate the pro-inflammatory effects of TNF. By targeting these central nodes, this compound offers a powerful tool for dissecting the complexities of TNF signaling in various cellular contexts. The quantitative data on its inhibitory activity and the experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of dual TAK1/p38α inhibition in TNF-driven inflammatory diseases. Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy profile of this compound.
References
PF-05381941: A Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. This complex biological process involves the activation of resident immune cells of the central nervous system (CNS), primarily microglia and astrocytes, which release a cascade of inflammatory mediators. Transforming growth factor-β-activated kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK) are two key signaling molecules that play pivotal roles in orchestrating this inflammatory response. PF-05381941 is a potent, dual inhibitor of both TAK1 and p38α, positioning it as a valuable research tool for investigating the roles of these kinases in neuroinflammatory processes and as a potential therapeutic candidate. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in neuroinflammation studies.
Core Mechanism of Action: Dual Inhibition of TAK1 and p38α
This compound exerts its effects by targeting two central nodes in inflammatory signaling pathways.
-
TAK1 (Transforming Growth Factor-β-Activated Kinase 1): A member of the MAP3K family, TAK1 is a crucial upstream kinase that integrates signals from various pro-inflammatory stimuli, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). Upon activation, TAK1 phosphorylates and activates downstream targets, including the IκB kinase (IKK) complex and other MAPKs, leading to the activation of the NF-κB and JNK/p38 signaling pathways, respectively. These pathways are central to the production of a wide array of pro-inflammatory cytokines and chemokines.
-
p38α MAPK (Mitogen-Activated Protein Kinase): As a member of the MAPK family, p38α is a critical regulator of cytokine production and cellular stress responses. It is activated by various environmental stresses and inflammatory cytokines. Once activated, p38α MAPK phosphorylates numerous downstream substrates, including transcription factors and other kinases, leading to the increased expression of pro-inflammatory genes such as TNF-α and IL-6.
By dually inhibiting both TAK1 and p38α, this compound can effectively block two major inflammatory signaling cascades, making it a powerful tool to dissect the roles of these pathways in neuroinflammation.
Quantitative Data
Currently, publicly available data on this compound is primarily focused on its biochemical potency and its effects on peripheral immune cells. Specific quantitative data from dedicated neuroinflammation studies are limited. The following table summarizes the known quantitative information for this compound.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC₅₀ for TAK1 | 156 nM | Biochemical Assay | [1][2] |
| IC₅₀ for p38α | 186 nM | Biochemical Assay | [1][2] |
| IC₅₀ for TNF-α release | 8 nM | LPS-stimulated human peripheral mononuclear (PMN) cells | [1][3] |
Signaling Pathways
The primary signaling pathway modulated by this compound in the context of neuroinflammation is the TAK1/p38α-mediated pro-inflammatory cascade. A simplified representation of this pathway is provided below.
Experimental Protocols
While specific published protocols for this compound in neuroinflammation models are not available, this section provides detailed, representative methodologies for key experiments where a TAK1/p38α inhibitor like this compound would be investigated.
In Vitro Model: LPS-Stimulated Microglia
This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-activated microglial cells.
1. Cell Culture:
-
Culture a murine microglial cell line (e.g., BV-2) or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
2. Compound Treatment and Stimulation:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the microglial cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
3. Measurement of Inflammatory Mediators:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure nitric oxide (NO) production using the Griess reagent assay.
4. Cell Viability Assay:
-
Assess cell viability using an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
In Vivo Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in a mouse model of systemic inflammation that has neuroinflammatory consequences.
1. Animal Model:
-
Use adult C57BL/6 mice.
-
Acclimatize the animals for at least one week before the experiment.
2. Compound Formulation and Administration:
-
Formulate this compound for in vivo administration. A potential formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a pre-determined dose and time before LPS challenge.
3. Induction of Inflammation:
-
Inject mice with LPS (e.g., 1 mg/kg, intraperitoneally) to induce a systemic inflammatory response.
4. Sample Collection and Analysis:
-
At a specified time point post-LPS injection (e.g., 2-6 hours), collect blood samples for serum cytokine analysis (e.g., TNF-α, IL-6) using ELISA.
-
Perfuse the animals and collect brain tissue.
-
Prepare brain homogenates to measure cytokine levels or perform Western blotting for phosphorylated (activated) forms of TAK1, p38, and NF-κB.
-
Perform immunohistochemistry on brain sections to assess microglial and astrocyte activation (e.g., using Iba1 and GFAP markers, respectively).
Logical Relationships: Target Engagement
Successful application of this compound in in vivo studies requires confirmation that the compound reaches its target in the CNS and engages with TAK1 and p38α. The following diagram illustrates the logical steps to confirm target engagement.
Conclusion and Future Directions
This compound is a potent dual inhibitor of TAK1 and p38α, two key kinases in the neuroinflammatory cascade. While specific data on its use in neuroinflammation research is currently limited, its mechanism of action suggests it is a highly valuable tool for dissecting the roles of these pathways in various neurological disease models. Future research should focus on characterizing the effects of this compound in in vitro models of microglia and astrocyte activation, as well as in in vivo models of neurodegenerative diseases. Such studies will be crucial for validating its therapeutic potential and for elucidating the intricate roles of TAK1 and p38α signaling in the CNS.
References
PF-05381941: A Dual TAK1/p38α Inhibitor for Cancer Research
An In-depth Technical Guide on the Therapeutic Potential and Research Applications of PF-05381941 in Oncology
Introduction
This compound is a potent small molecule inhibitor that concurrently targets Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1][2][3][4][5] As a dual inhibitor, it presents a unique opportunity to investigate the combined roles of these two critical signaling nodes in cancer progression. While specific research on the direct application of this compound in oncology is limited in publicly available literature, its therapeutic potential can be inferred from the extensive studies on its molecular targets. This guide provides a comprehensive overview of this compound, the signaling pathways it modulates, and its prospective applications in cancer research, drawing upon data from related TAK1 and p38α inhibitors to illustrate its potential.
Compound Profile: this compound
This compound is characterized by its potent inhibitory activity against both TAK1 and p38α. The following table summarizes its known biochemical potency.
| Target | IC50 (nM) |
| TAK1 | 156 |
| p38α | 186 |
Data sourced from MedChemExpress and DC Chemicals.[1][2][3][4][5]
Signaling Pathways and Rationale for Targeting in Cancer
This compound's mechanism of action is centered on the inhibition of the TAK1 and p38α kinases, which are key components of intracellular signaling cascades that regulate a multitude of cellular processes frequently dysregulated in cancer, including inflammation, apoptosis, and cell proliferation.
TAK1 Signaling Pathway
Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a central mediator of pro-inflammatory and stress-response signaling pathways.[6][7] It is activated by a variety of stimuli, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and transforming growth factor-beta (TGF-β).[7] Upon activation, TAK1 initiates downstream signaling cascades, primarily through the activation of the NF-κB and JNK/p38 MAPK pathways.
In the context of cancer, the TAK1 signaling pathway is often hijacked by tumor cells to promote survival, proliferation, and inflammation within the tumor microenvironment. A patent has listed this compound as a potential therapeutic agent for esophageal and gastric cancers, underscoring its relevance in oncology.[8]
p38α MAPK Signaling Pathway
The p38α MAPK is a member of the mitogen-activated protein kinase family that is activated by cellular stress and inflammatory cytokines. It plays a complex and often context-dependent role in cancer. In some cancers, p38α activity can promote cell proliferation and survival, while in others it can induce apoptosis and suppress tumor growth. The dual nature of p38α signaling makes its inhibition a nuanced therapeutic strategy.
Potential Applications in Cancer Research
Based on the known functions of TAK1 and p38α, this compound could be a valuable tool for investigating several aspects of cancer biology:
-
Overcoming Drug Resistance: Both TAK1 and p38α have been implicated in the development of resistance to conventional chemotherapies and targeted agents. This compound could be used to explore the potential of dual pathway inhibition to re-sensitize resistant cancer cells.
-
Modulating the Tumor Microenvironment: The inflammatory milieu of tumors is crucial for their growth and metastasis. By inhibiting TAK1 and p38α, this compound could be used to study the impact of blocking pro-inflammatory cytokine signaling on immune cell infiltration and function within the tumor microenvironment.
-
Inducing Apoptosis: Inhibition of the pro-survival signals mediated by TAK1, particularly in the context of TNF-α signaling, can shift the cellular response towards apoptosis.[9] The dual inhibition of p38α might further potentiate this effect in certain cancer types.
-
Investigating Metastasis: Both TAK1 and p38α signaling have been linked to the processes of cell migration and invasion, which are critical for metastasis. This compound could be employed to dissect the roles of these pathways in metastatic dissemination.
Experimental Protocols
While specific protocols for this compound in cancer research are not available, the following are standard methodologies used to characterize inhibitors of the TAK1 and p38α pathways. These can be adapted for the evaluation of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.01 to 10 µM).
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a commercial assay such as CellTiter-Glo® (Promega) which measures ATP levels, or by using a DNA-binding dye like Hoechst to quantify cell number.[9]
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
-
Apoptosis Assays
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Methodology (Caspase-3/7 Activity Assay): [9]
-
Seed cells in a 96-well plate.
-
Treat with this compound, with or without a co-stimulant like TNF-α, for a defined period (e.g., 24 hours).
-
Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay, Promega).
-
Measure luminescence or fluorescence to quantify caspase activity, which is a hallmark of apoptosis.
-
Western Blot Analysis
-
Objective: To confirm the inhibition of TAK1 and p38α signaling pathways by this compound.
-
Methodology: [9]
-
Treat cancer cells with this compound for a short period (e.g., 1-2 hours) before stimulating with an appropriate agonist (e.g., TNF-α or IL-1β).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of TAK1, p38, IKK, and other relevant downstream targets.
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into vehicle control and this compound treatment groups.
-
Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for further analysis (e.g., histology, western blot).
-
Conclusion
This compound is a potent dual inhibitor of TAK1 and p38α, two kinases that are central to signaling pathways implicated in cancer development and progression. While direct experimental evidence for its application in oncology is currently lacking in the public domain, the well-established roles of its targets provide a strong rationale for its investigation as a potential anti-cancer agent. The experimental approaches outlined in this guide offer a framework for researchers to explore the therapeutic potential of this compound in various cancer models. Further preclinical studies are warranted to elucidate the specific contexts in which dual inhibition of TAK1 and p38α may offer a therapeutic benefit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Other Targets | DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2023239422A2 - Methods and compositions for treating chronic inflammatory injury, metaplasia, dysplasia and cancers of epithelial tissues - Google Patents [patents.google.com]
- 9. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
PF-05381941 in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent small molecule inhibitor that demonstrates dual specificity for Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 mitogen-activated protein kinase α (p38α). Both TAK1 and p38α are critical components of intracellular signaling cascades that are frequently dysregulated in autoimmune diseases. Their central role in mediating inflammatory responses following activation of receptors such as Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs) makes them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and the expected therapeutic rationale for its use in autoimmune disease models.
Mechanism of Action: Dual Inhibition of TAK1 and p38α
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of both TAK1 and p38α. These kinases are key mediators in signaling pathways that lead to the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), which are major drivers of pathology in numerous autoimmune disorders.
TAK1 is a crucial upstream kinase in the activation of both the Nuclear Factor-kappa B (NF-κB) and MAPK pathways. Upon stimulation of TLRs or IL-1Rs, TAK1 is activated and subsequently phosphorylates downstream targets, including the IκB kinase (IKK) complex and MAPK kinases (MKKs), leading to the transcription of inflammatory genes.
p38α MAPK is a downstream effector in the MAPK pathway, activated by MKK3 and MKK6. Once activated, p38α phosphorylates various transcription factors and other proteins, leading to the stabilization of pro-inflammatory mRNA transcripts and increased cytokine production.
By dually targeting both TAK1 and p38α, this compound offers the potential for a more comprehensive blockade of inflammatory signaling than could be achieved by inhibiting either kinase alone.
In Vitro Efficacy
Quantitative data from in vitro studies highlight the potency of this compound in inhibiting its target kinases and downstream inflammatory responses.
| Parameter | Target/Assay | Value (IC50) |
| Kinase Inhibition | TAK1 | 156 nM |
| Kinase Inhibition | p38α | 186 nM |
| Cellular Activity | LPS-stimulated TNF-α release in human PBMCs | 8 nM[1] |
Experimental Protocols
Determination of IC50 for Kinase Inhibition
A generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase is outlined below. Specific assay conditions for this compound against TAK1 and p38α would follow a similar procedure.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of TAK1 and p38α.
Materials:
-
Recombinant human TAK1 and p38α enzymes
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, the specific peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Read the signal (luminescence or fluorescence) on a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
LPS-Stimulated TNF-α Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a general method to assess the effect of an inhibitor on cytokine release from primary human immune cells.
Objective: To determine the IC50 of this compound for the inhibition of TNF-α production in human PBMCs stimulated with lipopolysaccharide (LPS).
Materials:
-
Ficoll-Paque for PBMC isolation
-
Human whole blood from healthy donors
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium.
-
Seed the PBMCs into a 96-well plate at a density of approximately 2 x 10^5 cells per well.
-
Prepare a serial dilution of this compound in DMSO and then further dilute in cell culture medium.
-
Pre-incubate the cells with the diluted this compound or vehicle control (medium with the same final concentration of DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 10 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualizations
Caption: TAK1/p38α Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for In Vitro TNF-α Inhibition Assay.
Application in In Vivo Autoimmune Disease Models
While specific in vivo efficacy data for this compound in autoimmune disease models is not publicly available at the time of this guide, its mechanism of action strongly suggests potential therapeutic utility in such models. The inhibition of both TAK1 and p38α is expected to ameliorate disease in models of rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.
Expected Outcomes in a Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis. Disease pathology is characterized by joint swelling, inflammation, cartilage degradation, and bone erosion, driven by pro-inflammatory cytokines like TNF-α and IL-6.
Hypothesized Effects of this compound in a CIA model:
-
Reduction in clinical arthritis scores (e.g., paw swelling, erythema).
-
Decreased histological evidence of joint inflammation, pannus formation, and cartilage/bone erosion.
-
Reduced systemic and local levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
Data from studies with other TAK1 and p38 inhibitors in the CIA model support these expectations, showing significant reductions in disease severity.
Expected Outcomes in an Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system.
Hypothesized Effects of this compound in an EAE model:
-
Delayed onset and reduced severity of clinical signs of paralysis.
-
Decreased infiltration of inflammatory cells into the central nervous system.
-
Reduced demyelination and axonal damage.
Expected Outcomes in a Systemic Lupus Erythematosus (SLE) Model (e.g., MRL/lpr mice)
Spontaneous mouse models of lupus, such as the MRL/lpr strain, develop a systemic autoimmune disease with features resembling human SLE, including autoantibody production, glomerulonephritis, and skin lesions.
Hypothesized Effects of this compound in an SLE model:
-
Reduction in autoantibody titers (e.g., anti-dsDNA).
-
Amelioration of glomerulonephritis, as indicated by reduced proteinuria and improved kidney histology.
-
Decreased splenomegaly and lymphadenopathy.
-
Reduced levels of inflammatory cytokines.
Conclusion
This compound is a potent dual inhibitor of TAK1 and p38α with demonstrated in vitro activity in suppressing key inflammatory pathways. Its mechanism of action provides a strong rationale for its potential efficacy in a range of autoimmune diseases. While in vivo data for this compound in specific autoimmune models is not currently in the public domain, the established roles of its targets in these diseases, coupled with data from similar inhibitors, suggest that it would likely demonstrate significant therapeutic benefit in preclinical models of rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
In-Depth Technical Guide to PF-05381941: A Dual TAK1/p38α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05381941 is a potent small molecule inhibitor that demonstrates dual activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 mitogen-activated protein kinase alpha (p38α). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for relevant in vitro assays and a diagram of the associated signaling pathway are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is identified by the CAS number 1474022-02-0. Its chemical structure is defined by the following SMILES string: O=C(NC1=CC=C(OC2=CC=NC=C2)C(C)=C1)NC3=CC(C(C)(C)C)=NN3C4=CC=CC(C#N)=C4.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| CAS Number | 1474022-02-0 | [1] |
| Molecular Formula | C29H27N7O2 | N/A |
| Molecular Weight | 505.57 g/mol | N/A |
| SMILES | O=C(NC1=CC=C(OC2=CC=NC=C2)C(C)=C1)NC3=CC(C(C)(C)C)=NN3C4=CC=CC(C#N)=C4 | [2] |
| TAK1 IC50 | 156 nM | [1][2] |
| p38α IC50 | 186 nM | [1][2] |
| LPS-stimulated TNF-α release IC50 (human PMN cells) | 8 nM | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the dual inhibition of TAK1 and p38α, two key kinases in the inflammatory signaling cascade. TAK1, a member of the MAP3K family, is a central node activated by various pro-inflammatory stimuli, including Tumor Necrosis Factor-alpha (TNF-α) and lipopolysaccharide (LPS). Upon activation, TAK1 phosphorylates and activates downstream kinases, including the IKK complex (leading to NF-κB activation) and MKKs, which in turn activate p38 and JNK MAPKs. The p38 MAPK pathway is critically involved in the regulation of inflammatory cytokine production at both the transcriptional and translational levels.
By inhibiting both TAK1 and p38α, this compound can effectively block multiple downstream inflammatory pathways, leading to a potent suppression of pro-inflammatory cytokine production, such as TNF-α.
Experimental Protocols
The following are generalized protocols for assays relevant to the characterization of this compound. These should be optimized for specific experimental conditions.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against TAK1 and p38α.
Materials:
-
Recombinant human TAK1/TAB1 complex and p38α enzyme
-
Suitable kinase substrate (e.g., Myelin Basic Protein for TAK1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer.
-
Prepare a 2X solution of the respective kinase (TAK1 or p38α) in 1X kinase buffer.
-
Prepare a 2X solution of the appropriate substrate and ATP in 1X kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in 1X kinase buffer to create a 4X working stock.
-
-
Assay Plate Setup (per well):
-
Add 5 µL of the 4X this compound working solution or vehicle control (DMSO in kinase buffer) to the wells.
-
Add 10 µL of the 2X kinase solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
TNF-α Release Assay in Human Peripheral Mononuclear (PMN) Cells
This protocol describes a method to measure the inhibitory effect of this compound on LPS-induced TNF-α release from human PMN cells.
Materials:
-
Human Peripheral Mononuclear (PMN) cells
-
RPMI 1640 cell culture medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO₂ incubator
-
Centrifuge
-
ELISA plate reader
Procedure:
-
Cell Plating:
-
Isolate human PMN cells from whole blood using standard methods.
-
Resuspend the cells in RPMI 1640 medium with 10% FBS.
-
Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be ≤ 0.1%.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with DMSO).
-
Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS in sterile PBS. Dilute in cell culture medium to the final working concentration (e.g., 100 ng/mL).
-
Add the LPS solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 1,200 rpm for 10 minutes.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
Conclusion
This compound is a potent dual inhibitor of TAK1 and p38α, demonstrating significant potential for the modulation of inflammatory responses. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound. The detailed methodologies for in vitro characterization and the elucidation of its mechanism of action will aid in the design of future studies to explore its efficacy in various inflammatory disease models.
References
Methodological & Application
Application Notes and Protocols for PF-05381941, a Dual TAK1/p38α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent, small-molecule inhibitor that demonstrates dual activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1] TAK1 is a key upstream kinase in the signaling cascades of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which subsequently activates downstream pathways including the NF-κB and p38 MAPK pathways.[2] The p38 MAPK pathway itself is a critical regulator of the synthesis of inflammatory cytokines. By targeting both TAK1 and p38α, this compound offers a comprehensive blockade of inflammatory signaling, making it a valuable tool for research in autoimmune diseases, inflammatory disorders, and cancer.
These application notes provide detailed protocols for utilizing this compound in cellular assays to assess its inhibitory effects on inflammatory signaling pathways.
Data Presentation
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data.
| Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |
| In Vitro Kinase Assay | TAK1 | - | 156 | [1] |
| In Vitro Kinase Assay | p38α | - | 186 | [1] |
| Cellular Assay | TNF-α Release | Human Peripheral Mononuclear (PMN) Cells (LPS-stimulated) | 8 | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway mediated by TAK1 and p38α, highlighting the points of inhibition by this compound.
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Production in Human PBMCs
This protocol describes a cellular assay to determine the IC50 value of this compound for the inhibition of TNF-α secretion from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well. Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow the cells to adhere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Compound Treatment: Pre-treat the cells by adding the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the respective wells. Incubate for 1 hour at 37°C.
-
Cell Stimulation: Following the pre-treatment, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of TAK1 and p38α Downstream Signaling
This protocol details the use of Western blotting to assess the inhibitory effect of this compound on the phosphorylation of downstream targets of TAK1 (e.g., IKKα/β) and p38α (e.g., MK2).
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound
-
LPS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IKKα/β, anti-IKKα, anti-phospho-MK2, anti-MK2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Differentiation (for THP-1 cells): Culture THP-1 cells in complete RPMI 1640 medium. For differentiation into macrophage-like cells, treat the cells with 100 ng/mL PMA for 48-72 hours.
-
Cell Treatment: Seed the differentiated THP-1 cells in 6-well plates. Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Cell Stimulation: Stimulate the cells with 100 ng/mL LPS for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (β-actin). Compare the levels of phosphorylated proteins in this compound-treated samples to the LPS-stimulated vehicle control to determine the extent of inhibition.
Experimental Workflow
The following diagram provides a visual representation of the general workflow for a cellular assay to evaluate this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of TAK1 and p38α in inflammatory and disease processes. The protocols provided here offer robust methods for characterizing the cellular activity of this dual inhibitor. By utilizing these assays, researchers can further elucidate the therapeutic potential of targeting the TAK1 and p38α signaling pathways.
References
Application Notes and Protocols for In Vivo Evaluation of PF-05381941
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK)[1]. These kinases are critical nodes in signaling pathways that regulate inflammation and cell survival. Specifically, TAK1 is a key mediator of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which are implicated in a variety of inflammatory diseases and cancers. The dual inhibitory action of this compound suggests its therapeutic potential in these disease areas.
These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical models of inflammatory arthritis and cancer. Due to the limited availability of public data specifically for this compound, the experimental designs, and quantitative data presented herein are based on representative studies of other selective TAK1 and p38 inhibitors with similar mechanisms of action.
Signaling Pathway of TAK1 and p38α
The diagram below illustrates the central role of TAK1 and p38α in inflammatory signaling cascades. Pro-inflammatory stimuli, such as TNF-α and IL-1β, activate TAK1, which in turn activates downstream pathways including the NF-κB and p38 MAPK pathways, leading to the production of inflammatory mediators. This compound exerts its effect by inhibiting both TAK1 and p38α.
Caption: Simplified signaling pathway of TAK1 and p38α activation by pro-inflammatory cytokines.
In Vivo Experimental Design: Inflammatory Arthritis
A common and well-characterized animal model for rheumatoid arthritis is the Collagen-Induced Arthritis (CIA) model in mice or rats.
Experimental Workflow for CIA Model
Caption: Workflow for a typical Collagen-Induced Arthritis (CIA) in vivo study.
Detailed Protocol for Collagen-Induced Arthritis (CIA) in Mice
1. Animals:
-
DBA/1J mice, male, 8-10 weeks old.
2. Reagents:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water for oral gavage; or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline for IP injection)
3. Induction of Arthritis:
-
Day 0: Emulsify Bovine Type II Collagen in CFA (1:1 ratio). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Emulsify Bovine Type II Collagen in IFA (1:1 ratio). Administer 100 µL of the emulsion as a booster injection.
4. Treatment:
-
Begin treatment upon the first signs of arthritis (typically days 21-25).
-
Randomize animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal (IP) injection. Doses for similar TAK1 inhibitors have ranged from 10 to 50 mg/kg[2][3].
5. Monitoring and Endpoints:
-
Clinical Arthritis Score: Score each paw three times a week on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=erythema and moderate swelling of the entire paw, 4=erythema and severe swelling of the entire paw). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws weekly using a digital caliper.
-
Body Weight: Monitor body weight weekly as an indicator of general health.
-
Histopathology: At the end of the study (e.g., Day 42), collect hind paws for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood at termination to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
Representative Efficacy Data in a CIA Model (Based on TAK1 inhibitor HS-276)[2]
| Treatment Group | Mean Arthritis Score (Day 36) | % Inhibition |
| Vehicle | 3.50 | - |
| HS-276 (10 mg/kg, PO) | 2.87 | 18% |
| HS-276 (30 mg/kg, PO) | 2.28 | 35% |
| HS-276 (25 mg/kg, IP) | 2.24 | 36% |
In Vivo Experimental Design: Cancer Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model. The choice of cell line should be based on the relevance of TAK1/p38 signaling to the cancer type of interest (e.g., colon cancer, multiple myeloma)[4].
Experimental Workflow for a Xenograft Model
Caption: General workflow for an in vivo cancer xenograft study.
Detailed Protocol for a Colon Cancer Xenograft Model
1. Animals:
-
Athymic nude mice (e.g., NU/NU), female, 6-8 weeks old.
2. Cell Line:
-
A human colorectal cancer cell line with known activation of inflammatory pathways (e.g., HCT116, HT-29).
3. Tumor Implantation:
-
Inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel subcutaneously into the flank of each mouse.
4. Treatment:
-
Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Administer this compound or vehicle daily. Dosing for a similar p38 inhibitor, PH797804, has been reported at 10 mg/kg twice daily[4].
5. Monitoring and Endpoints:
-
Tumor Volume: Measure tumors 2-3 times per week using calipers and calculate volume using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study.
-
Body Weight: Monitor body weight weekly.
-
Termination: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period.
-
Tumor Weight: Excise and weigh tumors at the end of the study.
-
Biomarker Analysis: Analyze tumor lysates for levels of phosphorylated TAK1, p38, and downstream targets by Western blot or immunohistochemistry.
Representative Efficacy Data in a Colon Cancer Patient-Derived Xenograft (PDX) Model (Based on p38 inhibitor PH797804)[4]
| PDX Model | Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % TGI |
| CCR-010 | Vehicle | 1250 | - |
| PH797804 (10 mg/kg, BID) | 600 | 52% | |
| CCR-024 | Vehicle | 1400 | - |
| PH797804 (10 mg/kg, BID) | 750 | 46% | |
| CCR-038 | Vehicle | 800 | - |
| PH797804 (10 mg/kg, BID) | 300 | 62.5% |
Pharmacokinetic Studies
A pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Representative Pharmacokinetic Parameters in Mice (Based on TAK1 inhibitor HS-276)[2]
| Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM*h) | t1/2 (h) | Bioavailability (%) |
| IV | 30 | 10.2 | 0.08 | 15.6 | 2.1 | - |
| PO | 30 | 3.68 | 2.0 | 15.3 | 2.8 | 98.1% |
Protocol for a Single-Dose Pharmacokinetic Study in Rats
1. Animals:
-
Sprague-Dawley rats, male, with jugular vein cannulas for serial blood sampling.
2. Dosing:
-
Administer a single dose of this compound intravenously (e.g., 5 mg/kg) and orally (e.g., 20 mg/kg) to different groups of rats.
3. Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
4. Sample Analysis:
-
Process blood to plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
5. Data Analysis:
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance, volume of distribution, and oral bioavailability.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound. While specific data for this compound is not yet in the public domain, the experimental designs and representative data from closely related TAK1 and p38 inhibitors provide a strong foundation for researchers to design and execute meaningful preclinical studies. Careful consideration of animal models, dosing regimens, and relevant endpoints will be crucial in elucidating the therapeutic potential of this compound in inflammatory diseases and cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-05381941
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent, dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1][2][3] By targeting these two key enzymes in inflammatory signaling pathways, this compound serves as a valuable tool for research in inflammation, immunology, and oncology. These application notes provide detailed information on the physicochemical properties, solubility, and preparation of this compound for in vitro and in vivo studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | N-(1-tert-butyl-5-(6-fluoro-4-(4-methylpiperazin-1-yl)pyridin-2-yl)-1H-pyrazol-4-yl)-N'-(4-methyl-1H-imidazol-2-yl)urea | N/A |
| Molecular Formula | C27H26N6O2 | MedchemExpress |
| Molecular Weight | 466.53 g/mol | MedchemExpress |
| CAS Number | 1474022-02-0 | [2][3] |
| Appearance | Off-white to brown solid powder | MedchemExpress |
| Purity | >99% | N/A |
| LogP (predicted) | 3.2 | N/A |
| pKa (predicted) | Basic pKa: 7.8 | N/A |
| Melting Point | Not available | N/A |
Solubility
This compound exhibits varying solubility depending on the solvent system. The following table summarizes its solubility in common solvents and formulations. It is important to note that for aqueous-based solutions, the use of co-solvents and excipients is necessary to achieve desired concentrations.
| Solvent/Solvent System | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (≥ 214.35 mM) | Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 5.36 mM) | Results in a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 5.36 mM) | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.39 mg/mL (≥ 2.98 mM) | Results in a clear solution. |
Preparation of Stock and Working Solutions: Experimental Protocols
Proper preparation of this compound solutions is critical for experimental success. Below are detailed protocols for preparing stock and working solutions for in vitro and in vivo applications.
Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of this compound.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution from 4.67 mg, add 1 mL of DMSO.
-
Vortex the mixture thoroughly for 2-5 minutes until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the solution in an ultrasonic bath.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Preparation of an Aqueous Formulation for In Vivo Studies (Example)
This protocol describes the preparation of a vehicle formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Materials:
-
This compound
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound DMSO stock solution to a sterile tube.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to the mixture and vortex one final time to ensure a clear and uniform solution.
-
This protocol yields a 2.5 mg/mL solution of this compound. The final concentration can be adjusted by altering the concentration of the initial DMSO stock.
Chemical Synthesis
Signaling Pathway
This compound exerts its biological effects by inhibiting the TAK1 and p38α kinases. These kinases are central components of signaling cascades that are activated by various extracellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as cellular stress. Inhibition of TAK1 and p38α by this compound can block the downstream activation of transcription factors such as NF-κB and AP-1, leading to the suppression of inflammatory gene expression.
Storage and Stability
-
Solid: Store at -20°C for up to 3 years.
-
Stock Solutions: Store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to prevent degradation from repeated freeze-thaw cycles.[1]
Disclaimer: this compound is for research use only and is not intended for human or veterinary use. Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment.
References
Application Notes and Protocols for PF-05381941 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent and selective dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1] TAK1 is a key signaling node in the inflammatory response, activated by various stimuli including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][3] Upon activation, TAK1 phosphorylates and activates downstream targets, including the IKK complex (leading to NF-κB activation) and other MAPKs such as p38.[2][3][4] The p38 MAPK pathway is involved in cellular responses to stress and inflammation.[5] By inhibiting both TAK1 and p38α, this compound can effectively block these pro-inflammatory signaling cascades, making it a valuable tool for research in inflammation, immunology, and oncology.
These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, including recommended working concentrations, detailed experimental protocols, and a summary of its inhibitory activities.
Data Presentation
The inhibitory activity of this compound has been characterized in various assays. The following table summarizes the key quantitative data for easy reference.
| Target/Assay | IC50 Value | Cell Type/System | Notes |
| TAK1 | 156 nM | Enzymatic Assay | Dual inhibitor of TAK1.[1] |
| p38α | 186 nM | Enzymatic Assay | Dual inhibitor of p38α.[1] |
| LPS-stimulated TNF-α release | 8 nM | Human Peripheral Mononuclear (PMN) cells | Demonstrates potent anti-inflammatory activity in a cellular context.[1] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. Inflammatory stimuli such as TNF-α and IL-1β activate TAK1, which in turn activates the IKK complex and the p38 MAPK pathway. This compound exerts its effect by directly inhibiting both TAK1 and p38α.
Experimental Protocols
General Guidelines for this compound Preparation and Use
-
Solubility: this compound is soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation, the final DMSO concentration in the culture medium should be kept low, typically below 0.1%.
-
Storage: Store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.
Cell Viability Assay (CCK-8)
This protocol is to determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for Phospho-p38α Inhibition
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of p38α in response to a stimulus.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Stimulus (e.g., TNF-α, IL-1β, or LPS)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α for 15-30 minutes) to induce p38 phosphorylation. Include an unstimulated control.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
TNF-α ELISA for Cell Supernatant
This protocol is to measure the effect of this compound on the secretion of TNF-α from stimulated cells.
Materials:
-
Cells of interest (e.g., human peripheral mononuclear cells or macrophage-like cell lines like THP-1)
-
24-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Stimulus (e.g., Lipopolysaccharide - LPS)
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include an unstimulated control.
-
Incubate for a suitable time period (e.g., 4-24 hours) to allow for TNF-α secretion.
-
Collect the cell culture supernatant and centrifuge at 1,000 x g for 10 minutes to remove any cells or debris.[10][11]
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
Experimental Workflow Visualization
The following diagram outlines the general workflow for testing the efficacy of this compound in a cell-based assay.
Conclusion
This compound is a valuable research tool for investigating inflammatory and other signaling pathways mediated by TAK1 and p38α. The provided protocols and data serve as a starting point for designing and conducting experiments to explore the cellular effects of this potent dual inhibitor. It is recommended that researchers optimize the experimental conditions, including cell type, inhibitor concentration, and treatment duration, for their specific research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TAK1-Mediated Serine/Threonine Phosphorylation of Epidermal Growth Factor Receptor via p38/Extracellular Signal-Regulated Kinase: NF-κB-Independent Survival Pathways in Tumor Necrosis Factor Alpha Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. apexbt.com [apexbt.com]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
- 11. mpbio.com [mpbio.com]
Application Notes and Protocols: PF-05381941
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent, dual inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK) with IC50 values of 156 nM and 186 nM, respectively[1][2]. As a key signaling molecule in the tumor necrosis factor (TNF) inflammatory pathway, TAK1 activation leads to the activation of IκB kinase (IKK) and subsequent translocation of NF-κB to the nucleus, driving the transcription of inflammatory genes[3]. By inhibiting TAK1 and p38α, this compound effectively blocks these pro-inflammatory signaling cascades. For instance, it has been shown to inhibit the lipopolysaccharide (LPS)-stimulated release of TNF-α from human peripheral mononuclear (PMN) cells with an IC50 of 8 nM[1]. These characteristics make this compound a valuable tool for research in inflammation, autoimmune diseases, and oncology.
This document provides detailed protocols for the dissolution of this compound for both in vitro and in vivo experiments, along with relevant signaling pathway and workflow diagrams.
Chemical Properties & Storage
| Property | Value |
| CAS Number | 1474022-02-0 |
| Molecular Formula | C24H25FN6O3 |
| Molecular Weight | 464.49 g/mol |
| Appearance | Crystalline solid |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month[1]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution after preparation[1]. |
Dissolution Protocols
Proper dissolution of this compound is critical for ensuring accurate and reproducible experimental results. The following protocols provide guidance for preparing solutions for in vitro and in vivo applications. It is recommended to initially prepare a concentrated stock solution in a suitable organic solvent, which can then be further diluted in aqueous buffers or vehicle formulations.
Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
-
Materials:
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for 10 mM, add 215.29 µL of DMSO per 1 mg of this compound).
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution[1].
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Preparation of Working Solutions for In Vitro Assays
For most cell-based assays, the DMSO stock solution can be serially diluted with cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Preparation of Dosing Solutions for In Vivo Studies
The following are established vehicle formulations for the administration of this compound in animal models.
This formulation yields a clear solution with a solubility of ≥ 2.5 mg/mL (5.36 mM)[1][4].
-
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1].
-
Preparation Steps (for 1 mL):
-
Start with 100 µL of a concentrated this compound stock solution in DMSO (e.g., 25 mg/mL).
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
This formulation also provides a clear solution with a solubility of ≥ 2.5 mg/mL (5.36 mM)[1].
-
Vehicle Composition: 10% DMSO, 90% Corn Oil[1].
-
Preparation Steps (for 1 mL):
-
Start with 100 µL of a concentrated this compound stock solution in DMSO (e.g., 25 mg/mL).
-
Add 900 µL of corn oil and mix thoroughly until a clear solution is obtained.
-
This formulation results in a clear solution with a solubility of ≥ 1.39 mg/mL (2.98 mM)[1].
-
Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)[1].
-
Preparation Steps (for 1 mL):
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Start with 100 µL of a concentrated this compound stock solution in DMSO (e.g., 13.9 mg/mL).
-
Add 900 µL of the 20% SBE-β-CD in saline solution and mix until the compound is fully dissolved.
-
Quantitative Data Summary
| Formulation | Solvent Composition | Solubility |
| In Vitro Stock | DMSO | Not specified, but 10 mM is readily achievable[1]. |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.36 mM)[1][4] |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.36 mM)[1] |
| In Vivo Formulation 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.39 mg/mL (2.98 mM)[1] |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action in the TNFα Signaling Pathway
Caption: TNFα signaling pathway and the inhibitory action of this compound on TAK1.
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase assay with this compound.
Experimental Workflow: Preparation of In Vivo Dosing Solution
Caption: Workflow for preparing an in vivo dosing solution of this compound.
References
Application Notes and Protocols for PF-05381941 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1] TAK1 is a key regulator of pro-inflammatory and cell survival signaling pathways, including NF-κB and MAPK pathways.[2][3] The p38 MAPK pathway is also a critical mediator of inflammatory responses.[2] The dual inhibition of TAK1 and p38α by this compound presents a promising therapeutic strategy for a variety of inflammatory diseases, neuroinflammatory conditions, and cancer.
These application notes provide a comprehensive overview of the administration of this compound in mouse models, based on available data for the compound and analogous inhibitors of the TAK1 and p38 MAPK pathways. The following sections detail experimental protocols, quantitative data from relevant studies, and the signaling pathways affected.
Data Presentation
The following tables summarize quantitative data from studies utilizing TAK1 and p38 MAPK inhibitors in various mouse models. This information can serve as a guide for designing experiments with this compound.
Table 1: In Vivo Administration of TAK1 Inhibitors in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Outcome | Reference |
| 5Z-7-oxozeaenol | Skin Papilloma (CD1 mice) | 100 nmol | Topical | Twice weekly | Inhibited tumor development | [4] |
| Takinib | Inflammatory, Neuropathic, and Primary Pain | Not Specified | Not Specified | Not Specified | Attenuated pain and inflammation | [5] |
Table 2: In Vivo Administration of p38 MAPK Inhibitors in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Outcome | Reference |
| SB-239063 | ALS (SOD1G93A mice) | 10 mg/kg and 100 mg/kg | Not Specified | Acute treatment | Restored axonal retrograde transport | [6] |
| MW150 | Mixed Amyloid and Vascular Pathologies (5xFAD mice) | Not Specified | Not Specified | Duration of HHcy diet | Attenuated behavioral deficits and neuronal dysfunction | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of TAK1 and p38 MAPK inhibitors in mouse models. These protocols can be adapted for use with this compound.
Protocol 1: Induction of Skin Papillomas and Topical Treatment
Objective: To evaluate the effect of a TAK1 inhibitor on the development of skin tumors.
Mouse Strain: CD1 mice
Materials:
-
7,12-dimethylbenz(a)anthracene (DMBA)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
TAK1 inhibitor (e.g., 5Z-7-oxozeaenol) or this compound
-
Acetone (B3395972) (vehicle)
Procedure:
-
Induce tumor initiation with a single topical application of 200 nmol DMBA in 200 µl acetone.
-
One week after initiation, begin tumor promotion by applying 5 nmol TPA in 200 µl acetone twice weekly for 25 weeks.
-
For the treatment group, apply 100 nmol of the TAK1 inhibitor in 200 µl acetone 30 minutes prior to each TPA application.[4] The control group receives acetone vehicle.
-
Monitor tumor incidence and multiplicity weekly.
-
At the end of the study, euthanize the mice and collect tumors for histological and biochemical analysis.
Protocol 2: Assessment of a p38 MAPK Inhibitor in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
Objective: To determine the effect of a p38 MAPK inhibitor on axonal transport defects in a mouse model of ALS.
Mouse Strain: SOD1G93A transgenic mice
Materials:
-
p38 MAPK inhibitor (e.g., SB-239063) or this compound
-
Vehicle control
-
Equipment for in vivo imaging of axonal transport
Procedure:
-
Use early symptomatic SOD1G93A mice.
-
Administer a single dose of the p38 MAPK inhibitor (e.g., 10 mg/kg or 100 mg/kg) or vehicle. The route of administration should be determined based on the inhibitor's properties (e.g., intraperitoneal, oral gavage).[6]
-
At a specified time point after administration, assess axonal retrograde transport in vivo using established imaging techniques.
-
Compare the transport rates between the treated and vehicle control groups to determine the efficacy of the inhibitor in restoring physiological transport.[6]
Signaling Pathways and Visualizations
This compound dually inhibits TAK1 and p38α. The following diagrams illustrate the key signaling pathways affected by this inhibition.
Caption: TAK1 and p38 MAPK signaling pathways inhibited by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Conclusion
This compound, as a dual inhibitor of TAK1 and p38α, holds significant potential for the treatment of various diseases. The provided application notes and protocols, based on existing literature for similar inhibitors, offer a solid foundation for researchers to design and conduct in vivo studies in mouse models. It is crucial to perform dose-response and pharmacokinetic studies for this compound to determine the optimal administration regimen for each specific mouse model and disease context. The signaling pathway diagrams provide a visual guide to the molecular mechanisms that are expected to be modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAK1 inhibition-induced RIP1-dependent apoptosis in murine macrophages relies on constitutive TNF-α signaling and ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ablation of TAK1 upregulates reactive oxygen species and selectively kills tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Mediates Chronic Pain and Cytokine Production in Mouse Models of Inflammatory, Neuropathic, and Primary Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting p38 MAPK alpha rescues axonal retrograde transport defects in a mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PF-05381941 for Western Blot Analysis of Phospho-p38 MAPK
Audience: Researchers, scientists, and drug development professionals.
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Activation of this pathway involves the dual phosphorylation of p38 MAPK at threonine 180 and tyrosine 182 (p-p38), which is a key indicator of pathway engagement.[1][3] PF-05381941 is a potent small molecule inhibitor that targets both Transforming growth factor-β-activated kinase 1 (TAK1) and p38α, two key kinases in this cascade.[4][5] These application notes provide a detailed protocol for utilizing this compound as a tool to validate the p38 MAPK signaling pathway and confirm antibody specificity in Western blot analysis of phospho-p38 (p-p38).
Principle of the Assay
This compound inhibits the catalytic activity of p38α and its upstream activator, TAK1.[4] In a cellular context, pre-treatment with this compound will prevent the phosphorylation of p38 MAPK in response to a stimulus (e.g., lipopolysaccharide [LPS], UV radiation, anisomycin, or cytokines).[1][6] When analyzed by Western blot, cell lysates from this compound-treated samples are expected to show a significant reduction in the signal for p-p38 compared to stimulated, untreated samples. This confirms that the observed phosphorylation is dependent on the p38 pathway and validates the specificity of the phospho-p38 antibody. Probing for total p38 protein is used as a loading control to ensure that the observed changes are due to altered phosphorylation, not a decrease in the total amount of p38 protein.[7]
Data Presentation
Table 1: Inhibitor Specifications - this compound
| Property | Value | Source |
|---|---|---|
| Target(s) | TAK1 / p38α | [4] |
| IC₅₀ | 156 nM (TAK1), 186 nM (p38α) | [4] |
| Molecular Weight | 466.53 g/mol | [4] |
| Formula | C₂₇H₂₆N₆O₂ | [4] |
| Solubility | DMSO: 100 mg/mL (214.35 mM) | [4] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |[4] |
Table 2: Recommended Reagents and Conditions for p-p38 Western Blot
| Parameter | Recommendation | Notes |
|---|---|---|
| Protein Loading | 20-50 µg of total cell lysate per lane | May require optimization based on p-p38 abundance.[7] |
| Blocking Buffer | 3-5% Bovine Serum Albumin (BSA) in TBST | Avoid using milk, as it contains phosphoproteins that can increase background.[7] |
| Primary Antibody (p-p38) | Dilute as per manufacturer's datasheet in 3-5% BSA in TBST | Typically incubated overnight at 4°C.[7][8] |
| Primary Antibody (Total p38) | Dilute as per manufacturer's datasheet in 5% non-fat dry milk or 3-5% BSA in TBST | Used for re-probing as a loading control.[7] |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG | Dilute according to the manufacturer's instructions. |
| Detection | Enhanced Chemiluminescence (ECL) Substrate | Use according to the manufacturer's protocol.[7] |
Visualization of Pathways and Workflows
References
- 1. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-p38 MAPK (Thr180, Tyr182) Monoclonal Antibody (S.417.1) (MA5-15182) [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. p38 MAPK x TAK1 subfamily - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
Application Notes and Protocols for PF-05381941, a Dual TAK1/p38α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent, small molecule inhibitor that demonstrates dual specificity for Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK). As a critical node in inflammatory signaling cascades, TAK1 is activated by various stimuli including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and lipopolysaccharide (LPS). Downstream of these signals, both TAK1 and p38α play pivotal roles in the production of pro-inflammatory cytokines and the regulation of cellular responses to stress. The dual inhibitory action of this compound makes it a valuable tool for investigating the roles of these kinases in inflammatory diseases, cancer, and other pathological conditions. These application notes provide detailed protocols for the in vitro characterization of this compound.
Data Presentation
The inhibitory activities of this compound against its primary targets and a key downstream inflammatory mediator are summarized below.
| Target | Assay Type | IC50 (nM) | Reference |
| TAK1 | Biochemical Kinase Assay | 156 | [1] |
| p38α | Biochemical Kinase Assay | 186 | [1] |
| TNF-α Release | Cell-Based (LPS-stimulated PMNs) | 8 | [1] |
Signaling Pathway
The signaling cascade initiated by inflammatory stimuli and the points of inhibition by this compound are depicted below. Inflammatory signals activate TAK1, which in turn can activate the IKK complex (leading to NF-κB activation) and the MKK3/6-p38 MAPK pathway. This compound exerts its effects by inhibiting both TAK1 and p38α.
Experimental Workflow
A general workflow for the in vitro evaluation of this compound is outlined below. This process begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action, and concludes with functional and cytotoxicity assays.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the IC50 values of this compound against purified TAK1 and p38α kinases.
Materials:
-
Recombinant active TAK1/TAB1 complex and p38α enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate for each kinase
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the 1x Kinase Assay Buffer. Dilute the kinase, substrate, and ATP to their final desired concentrations in the 1x Kinase Assay Buffer. The final ATP concentration should be at or near the Km for each respective kinase.
-
Assay Plate Setup:
-
Test Wells: Add 1 µL of the this compound serial dilutions.
-
Positive Control (0% Inhibition): Add 1 µL of DMSO.
-
Negative Control (100% Inhibition/No Enzyme): Add 1 µL of DMSO.
-
-
Enzyme Addition: To the "Test" and "Positive Control" wells, add 2 µL of the diluted kinase. To the "Negative Control" wells, add 2 µL of 1x Kinase Assay Buffer.
-
Reaction Initiation: Add 2 µL of the premixed substrate and ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular TNF-α Release Assay (ELISA)
Objective: To measure the inhibitory effect of this compound on the release of TNF-α from stimulated immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PMNs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO (vehicle control)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
Plate reader capable of absorbance detection at 450 nm
Procedure:
-
Cell Seeding: Seed PMNs or THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of culture medium. For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment if required.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Pre-treat the cells with various concentrations of the inhibitor or DMSO vehicle for 1 hour at 37°C.
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve using the recombinant TNF-α standards provided in the kit. Calculate the concentration of TNF-α in each sample. Determine the percent inhibition of TNF-α release for each concentration of this compound and calculate the IC50 value.
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of a relevant cell line.
Materials:
-
A cell line of interest (e.g., a cancer cell line or an immune cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or DMSO)
-
96-well cell culture plates
-
Plate reader capable of absorbance detection at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
References
Application Notes and Protocols for PF-05381941 In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent and selective dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK). As a key mediator in inflammatory signaling, TAK1 activation by stimuli such as pro-inflammatory cytokines leads to the activation of downstream pathways including NF-κB, p38 MAPK, and JNK. The p38 MAPK pathway is centrally involved in the synthesis of inflammatory cytokines and cellular stress responses. By targeting both TAK1 and p38α, this compound offers a robust mechanism for the in vitro investigation of inflammatory and oncogenic processes.
These application notes provide detailed protocols for the in vitro use of this compound, with a focus on treatment duration for the inhibition of cytokine release. The provided methodologies and data are intended to guide researchers in designing and executing experiments to explore the biological effects of this compound.
Data Presentation
Quantitative data for this compound, including its inhibitory concentrations, are summarized below.
| Parameter | Value | Cell Type/Assay Condition |
| IC50 (TAK1) | 156 nM | In vitro kinase assay |
| IC50 (p38α) | 186 nM | In vitro kinase assay |
| IC50 (TNF-α release) | 8 nM | LPS-stimulated human peripheral mononuclear (PMN) cells |
Signaling Pathways
This compound exerts its effects by inhibiting the TAK1 and p38α signaling pathways. Below are diagrams illustrating these pathways and the points of inhibition by this compound.
Application Notes and Protocols for PF-05381941 in Cytokine Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05381941 is a potent small molecule inhibitor that dually targets Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1] Both TAK1 and p38α are critical components of intracellular signaling cascades that regulate the production of pro-inflammatory cytokines.[2] Dysregulation of these pathways is implicated in a variety of inflammatory diseases. Therefore, the ability to modulate these pathways with inhibitors like this compound is of significant interest in drug development.
Cytokine Release Assays (CRAs) are essential in vitro tools used to assess the immunomodulatory effects of therapeutic compounds.[3][4] These assays measure the release of cytokines from immune cells in response to a specific stimulus, providing valuable insights into a compound's potential to either induce or suppress an inflammatory response. This document provides detailed application notes and protocols for utilizing this compound in cytokine release assays.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of both TAK1 and p38α. In the context of an immune response, stimuli such as lipopolysaccharide (LPS) from bacteria activate Toll-like receptors (TLRs) on the surface of immune cells like monocytes and macrophages. This activation triggers a signaling cascade where TAK1 acts as a crucial upstream kinase, leading to the activation of downstream pathways, including the p38 MAPK and NF-κB pathways.[2][5][6] The activation of these pathways culminates in the transcription and translation of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2][7] By inhibiting both TAK1 and p38α, this compound effectively blocks these signaling events, leading to a reduction in the production and release of these key inflammatory mediators.
Data Presentation: In Vitro Inhibitory Activity of this compound
The inhibitory activity of this compound has been characterized against its primary targets and its effect on cytokine release. The following tables summarize the available quantitative data.
Table 1: Kinase Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| TAK1 | 156 |
| p38α | 186 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Inhibition of LPS-Stimulated Cytokine Release by this compound in Human Peripheral Mononuclear Cells
| Cytokine | Stimulant | IC₅₀ (nM) |
| TNF-α | LPS | 8[1] |
| IL-6 | LPS | User-defined |
| IL-1β | LPS | User-defined |
Researchers can use the protocols outlined below to generate dose-response curves and calculate IC₅₀ values for other cytokines of interest.
Experimental Protocols
The following are detailed protocols for performing cytokine release assays with this compound using either human peripheral blood mononuclear cells (PBMCs) or whole blood.
Protocol 1: Cytokine Release Assay Using Human PBMCs
This protocol is designed for the evaluation of this compound's effect on cytokine release from isolated immune cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Cytokine detection kits (e.g., ELISA or multiplex bead-based assay for TNF-α, IL-6, IL-1β)
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard laboratory procedures.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations for the dose-response experiment. Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and non-toxic (typically ≤ 0.1%).
-
Cell Plating: Seed the PBMCs into a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete medium.
-
Treatment: Add 50 µL of the prepared this compound dilutions or vehicle control (medium with DMSO) to the appropriate wells.
-
Stimulation: Add 50 µL of LPS solution (e.g., at a final concentration of 100 ng/mL) to all wells except for the unstimulated control wells. Add 50 µL of complete medium to the unstimulated wells.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
Cytokine Analysis: Analyze the collected supernatants for the levels of TNF-α, IL-6, IL-1β, and other cytokines of interest using validated ELISA or multiplex immunoassay kits according to the manufacturer's instructions.
Protocol 2: Whole Blood Cytokine Release Assay
This assay format more closely mimics the physiological environment by keeping all blood components present.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Freshly drawn human whole blood (anticoagulated with heparin)
-
RPMI 1640 cell culture medium (serum-free)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Cytokine detection kits (e.g., ELISA or multiplex bead-based assay for TNF-α, IL-6, IL-1β)
Methodology:
-
Blood Collection: Collect fresh human whole blood into tubes containing an anticoagulant (e.g., sodium heparin).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in serum-free RPMI 1640 medium.
-
Assay Setup: In a 96-well plate, add the diluted this compound or vehicle control.
-
Blood Addition: Gently mix the whole blood and add it to the wells containing the compound or vehicle.
-
Stimulation: Add LPS to the designated wells to a final concentration that elicits a robust cytokine response (to be determined empirically, e.g., 1-10 µg/mL). Add an equal volume of RPMI 1640 to unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Plasma Collection: After incubation, centrifuge the plate to pellet the blood cells. Carefully collect the plasma supernatant.
-
Cytokine Analysis: Analyze the plasma samples for cytokine concentrations using appropriate and validated immunoassay methods.
Visualizations
Signaling Pathway of TAK1/p38α in Cytokine Release
Caption: TAK1/p38α signaling pathway in cytokine production.
Experimental Workflow for Cytokine Release Assay
Caption: Experimental workflow for a cytokine release assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAK1 Negatively Regulates NF-κB and p38 MAP Kinase Activation in Gr-1+CD11b+ Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. proimmune.com [proimmune.com]
- 5. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 6. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAK1 negatively regulates NF-κB and p38 MAP kinase activation in Gr-1+CD11b+ neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PF-05381941
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists using PF-05381941.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use fresh, anhydrous (water-free) DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1] For a 100 mg/mL stock solution, ultrasonic assistance is necessary to achieve complete dissolution.[1]
Q2: My this compound is not dissolving properly in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following:
-
Use fresh, anhydrous DMSO: DMSO readily absorbs moisture from the air, which can hinder the dissolution of hydrophobic compounds. Use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.[1]
-
Apply sonication: For high-concentration stock solutions (e.g., 100 mg/mL), sonication is required.[1]
-
Gentle warming: If sonication is not fully effective, gentle warming of the solution can also aid dissolution. Be cautious with the temperature to avoid compound degradation.
-
Lower the stock concentration: If you do not require a very high stock concentration, preparing a more dilute stock solution (e.g., 10 mM) can facilitate easier dissolution.
Q3: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several techniques to prevent this:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Proper mixing: Add the this compound stock solution dropwise into the vortex of the media while gently swirling. This promotes rapid and even dispersion, preventing localized high concentrations.
-
Use an intermediate dilution step: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, create an intermediate dilution in a smaller volume of pre-warmed media first.
-
Lower the final concentration: If your experimental design allows, reducing the final working concentration of this compound can prevent it from exceeding its solubility limit.
-
Consider serum concentration: Components in fetal bovine serum (FBS) can sometimes help stabilize hydrophobic compounds. If you are working in serum-free or low-serum conditions, the likelihood of precipitation may increase.
Q4: How should I store my this compound stock solution?
Once prepared, stock solutions should be aliquoted into small, single-use volumes to prevent product inactivation from repeated freeze-thaw cycles. For storage, it is recommended to keep the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Solubility and Formulation Data
The following tables summarize the solubility of this compound in various solvent systems.
| Solvent System | Max. Concentration | Molarity (approx.) | Notes |
| DMSO | 100 mg/mL | 214.35 mM | Requires ultrasonic assistance. Use of fresh, hygroscopic DMSO is critical.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.36 mM | Clear solution. Solvents should be added one by one in the specified order.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.36 mM | Clear solution. Solvents should be added one by one.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.39 mg/mL | ≥ 2.98 mM | Clear solution. Solvents should be added one by one.[2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mg/mL concentration.
-
Vortex the solution briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter has dissolved.[1]
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vivo Dosing (PEG300/Tween-80 Formulation)
This protocol yields a clear solution of at least 2.5 mg/mL.[2]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition: a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution. Mix evenly. b. Add 50 µL of Tween-80 to the mixture. Mix evenly. c. Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is achieved.
Troubleshooting and Signaling Pathway Diagrams
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: this compound inhibits TAK1 and p38α signaling pathways.
References
Technical Support Center: PF-05381941
Welcome to the technical support center for PF-05381941. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimentation, with a focus on preventing precipitation in media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. Why did this happen?
A2: This is a common issue for many small-molecule kinase inhibitors. This compound is significantly more soluble in a strong organic solvent like DMSO than in aqueous-based cell culture media. When the DMSO stock is diluted into the media, the abrupt change in solvent polarity drastically reduces the compound's solubility, causing it to "crash out" or precipitate.[1] The final concentration of DMSO in your culture medium is a critical factor; keeping it as low as possible (typically below 0.5%) is advisable, but may not be sufficient to prevent precipitation for highly insoluble compounds.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound. A solubility of 100 mg/mL (214.35 mM) can be achieved in DMSO.[2] It is important to use newly opened, hygroscopic DMSO, as absorbed water can negatively impact solubility.[2] Ultrasonic assistance may be required to fully dissolve the compound.[2]
Q3: How should I store my this compound stock solution?
A3: For long-term stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Q4: Can I heat or sonicate this compound to help it dissolve?
A4: Yes, if precipitation or phase separation occurs during the preparation of solutions, gentle heating and/or sonication can be used to aid dissolution.[2] However, it is crucial to be mindful of the compound's stability at elevated temperatures.
Q5: Are there alternative solvents or formulations that can improve the solubility of this compound in my final working solution?
A5: Yes, for in vivo studies, specific solvent systems have been shown to maintain this compound in solution at higher concentrations. These include formulations with DMSO, PEG300, Tween-80, and saline, or with DMSO and corn oil.[2] While not directly transferable to all cell culture experiments due to potential toxicity of the solvents, these formulations highlight the use of co-solvents and surfactants to improve solubility. For cell culture, using a multi-step dilution protocol and ensuring the final DMSO concentration is minimal is the primary strategy.
Troubleshooting Guide: Precipitation in Cell Culture Media
If you are observing precipitation of this compound upon addition to your cell culture medium, follow these troubleshooting steps:
-
Review Stock Solution Preparation : Ensure your stock solution in DMSO is fully dissolved. If you see any precipitate in your stock, gently warm and/or sonicate the vial until the solution is clear before proceeding.[2]
-
Minimize Final DMSO Concentration : The final concentration of DMSO in your cell culture medium should ideally be less than 0.5% to minimize solvent-induced toxicity and precipitation.
-
Employ a Serial Dilution Strategy : Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform an intermediate dilution step. First, dilute your DMSO stock to a higher concentration in your cell culture medium. Then, add this intermediate dilution to the rest of your medium to reach the final desired concentration.
-
Increase Serum Concentration (If Applicable) : If you are using a serum-containing medium, increasing the serum concentration (e.g., from 10% to 20% FBS) can sometimes help to keep hydrophobic compounds in solution through binding to serum proteins like albumin.
-
Pre-warm the Media : Adding the compound to media that is at 37°C may help prevent precipitation compared to adding it to cold media.
-
pH Adjustment of the Medium : The solubility of some kinase inhibitors can be pH-dependent.[1] While most cell culture media are buffered to a physiological pH, significant changes are not recommended. However, ensuring your medium is properly buffered and at the correct pH before adding the compound is a good practice.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvent systems. This data is primarily for the preparation of stock and working solutions for in vivo experiments but can be a useful reference for understanding the compound's solubility characteristics.
| Solvent System | Solubility | Final Concentration | Notes |
| DMSO | ≥ 100 mg/mL | 214.35 mM | Ultrasonic assistance may be needed. Use newly opened DMSO.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 5.36 mM | A clear solution is obtained.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 5.36 mM | A clear solution is obtained.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.39 mg/mL | 2.98 mM | A clear solution is obtained.[2] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution and Dilution into Cell Culture Medium
-
Materials :
-
This compound powder
-
Anhydrous/hygroscopic DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
-
Stock Solution Preparation (10 mM) : a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 466.52 g/mol ). b. Aseptically weigh the this compound powder and place it in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex thoroughly. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes or gently warm the tube to 37°C until the solution is clear. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Working Solution Preparation (Example: 1 µM final concentration in 10 mL of media) : a. Thaw one aliquot of the 10 mM stock solution. b. Intermediate Dilution : In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium. This creates a 10 µM intermediate solution. Mix gently by pipetting. c. Final Dilution : Add 1 mL of the 10 µM intermediate solution to 9 mL of pre-warmed cell culture medium. This results in a final concentration of 1 µM this compound. The final DMSO concentration will be 0.01%. d. Mix the final working solution by gently swirling the flask or plate. Use immediately.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway inhibited by this compound.
References
Technical Support Center: PF-05381941 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-05381941. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK)[1].
Q2: What are the known inhibitory concentrations (IC50) of this compound for its primary targets?
A2: The IC50 values for this compound are 156 nM for TAK1 and 186 nM for p38α[1]. It has also been shown to inhibit the lipopolysaccharide (LPS)-stimulated release of TNF-α from human peripheral mononuclear (PMN) cells with an IC50 of 8 nM[1].
Q3: Is there a comprehensive off-target profile or kinome scan available for this compound?
Q4: What are the potential off-target effects to consider when using a dual TAK1/p38α inhibitor like this compound?
A4: Given that this compound inhibits both TAK1 and p38α, it is important to consider the off-target profiles of inhibitors targeting these kinases individually.
-
TAK1 Inhibitors: Some TAK1 inhibitors have been shown to have off-target effects on other kinases such as MEK, RIOK3, PDGFRB, FLT4, FLT1/3, and KIT[3][4]. For example, the widely used TAK1 inhibitor 5Z-7-Oxozeaenol is known to be non-selective and inhibits a panel of at least 50 other kinases[3][4].
-
p38 MAPK Inhibitors: Many p38 MAPK inhibitors have been reported to have off-target effects, leading to toxicities in clinical trials[5][6]. For instance, the common p38 inhibitor SB203580 has been found to inhibit other kinases like GAK, CK1, and RIP2[5]. Off-target effects of p38 inhibitors have been associated with liver toxicity, central nervous system side effects, and skin rashes[5][6].
Q5: How can I experimentally determine the off-target effects of this compound in my specific model system?
A5: To identify potential off-target effects, a multi-faceted approach is recommended. This can include performing a kinase selectivity screen (e.g., KINOMEscan®), which assesses the binding of the inhibitor to a large panel of kinases. Additionally, Cellular Thermal Shift Assays (CETSA) can be used to confirm target engagement in a cellular context and can also reveal off-target binding. Comparing the phenotype observed with this compound to that of other structurally different TAK1 and/or p38α inhibitors can also help distinguish on-target from off-target effects.
Data Presentation
Table 1: On-Target Activity of this compound
| Target | IC50 (nM) | Assay System |
| TAK1 | 156 | Biochemical Assay |
| p38α | 186 | Biochemical Assay |
| LPS-induced TNF-α release | 8 | Human PMN cells |
Data sourced from MedchemExpress[1].
Table 2: Potential Off-Targets Based on Related Inhibitors
| Inhibitor Class | Known Off-Targets | Reference |
| TAK1 Inhibitors (e.g., 5Z-7-Oxozeaenol) | RIOK3, MEK1/2/3/4/5, PDGFRB, FLT4, FLT1/3, KIT, TGFBR2 | [3] |
| p38 MAPK Inhibitors (e.g., SB203580) | GAK, CK1, RIP2 | [5] |
Disclaimer: The off-targets listed in Table 2 are based on other inhibitors of TAK1 and p38 MAPK and may not be representative of the specific off-target profile of this compound. A direct kinase selectivity screen for this compound is recommended for definitive off-target identification.
Troubleshooting Guides
Issue 1: Unexpected or paradoxical cellular phenotype observed (e.g., increased proliferation when expecting inhibition).
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen (see Experimental Protocols). 2. Use a structurally different TAK1 and/or p38α inhibitor to see if the phenotype is replicated. 3. Perform a dose-response curve to determine if the effect is dose-dependent. | 1. Identification of unintended kinase targets that could explain the phenotype. 2. If the phenotype is not replicated, it is more likely an off-target effect of this compound. 3. Understanding the concentration at which off-target effects may become prominent. |
| Inhibition of a kinase in a negative feedback loop | 1. Review the literature for known feedback mechanisms in the TAK1 and p38 signaling pathways. 2. Analyze the phosphorylation status of upstream components of the pathway via Western blot. | 1. Identification of potential feedback loops that could lead to paradoxical activation of other pathways. 2. Confirmation of upstream pathway activation. |
Issue 2: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target inhibition of essential kinases | 1. Perform a kinase selectivity screen to identify off-targets crucial for cell survival. 2. Lower the concentration of this compound and shorten the incubation time. | 1. Identification of off-target kinases that may be responsible for the toxicity. 2. Determination of a non-toxic working concentration. |
| Solvent toxicity | 1. Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all conditions, including a vehicle-only control. | 1. Ruling out the contribution of the solvent to the observed cytotoxicity. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inhibitor degradation | 1. Prepare fresh stock solutions of this compound regularly. 2. Store the compound as recommended by the manufacturer, protected from light and moisture. | 1. Consistent inhibitor potency across experiments. |
| Variability in cell culture conditions | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell density at the time of treatment. | 1. More reproducible experimental outcomes. |
Experimental Protocols
KINOMEscan® Profiling for Off-Target Identification
Objective: To determine the binding affinity of this compound against a large panel of human kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Assay Principle: The KINOMEscan® assay is a competition-based binding assay. It involves a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound (this compound). If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Experimental Procedure:
-
The test compound is incubated with the DNA-tagged kinases and the immobilized ligand.
-
After incubation, the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
A low qPCR signal indicates that the test compound has displaced the kinase from the immobilized ligand, signifying a binding interaction.
-
-
Data Analysis: The results are typically reported as "percent of control," where the control is the amount of kinase bound in the presence of DMSO alone. A lower percentage indicates a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can be calculated by measuring the amount of kinase captured as a function of the test compound concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of this compound to its targets (TAK1 and p38α) and potential off-targets in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration (and a vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using primary antibodies specific for the target proteins (TAK1, p38α, and any suspected off-targets).
-
-
Data Analysis:
-
Quantify the band intensities for each protein at each temperature.
-
Plot the normalized band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of the protein upon ligand binding, confirming target engagement.
-
Mandatory Visualization
Caption: TAK1 Signaling Pathway showing inhibition by this compound.
Caption: p38 MAPK Signaling Pathway showing inhibition by this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and characterization of a substrate selective p38alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Optimizing PF-05381941 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual TAK1/p38α inhibitor, PF-05381941, in in vivo studies. The following information is designed to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1] It functions by blocking the activity of these two key enzymes in cellular signaling pathways. TAK1 is a crucial upstream kinase in the activation of NF-κB and other MAPKs, which play a significant role in inflammatory and immune responses.[2] p38α is a MAPK involved in cellular stress responses, inflammation, and apoptosis. By inhibiting both TAK1 and p38α, this compound can effectively modulate downstream inflammatory cytokine production and other cellular processes.
A patent has been filed for the use of this compound in treating chronic inflammatory injury, metaplasia, dysplasia, and cancers of epithelial tissues.[3]
Q2: What is the recommended starting dose for this compound in in vivo studies?
A2: As there is no publicly available in vivo data for this compound, determining a precise starting dose requires a pilot study. However, based on in vivo studies of other TAK1 and p38α inhibitors, a starting dose range can be estimated. For instance, some TAK1 inhibitors have been used in mice at doses ranging from 10 to 30 mg/kg, while some p38α inhibitors have been effective at doses as low as 2.5 mg/kg.
It is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and disease indication. This typically involves testing a range of doses (e.g., 1, 5, 10, 25, 50 mg/kg) and monitoring for both efficacy and any signs of toxicity.
Q3: How should I formulate this compound for in vivo administration?
A3: The formulation of this compound will depend on the route of administration (e.g., oral gavage, intraperitoneal injection). As this compound is a small molecule inhibitor, it is likely to have poor water solubility. Common formulation strategies for such compounds include:
-
Suspension: The compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or 1% methylcellulose (B11928114) in water.
-
Solution: For some routes, a solution may be preferable. Solubilizing agents may be required. A common vehicle for kinase inhibitors is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a formulation could consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is 10% DMSO in corn oil.[1]
It is essential to ensure the final concentration of solvents like DMSO is kept to a minimum to avoid vehicle-induced toxicity. Always prepare fresh formulations daily and ensure homogeneity before administration.
Troubleshooting Guides
Problem 1: Difficulty in determining the optimal in vivo dose.
| Possible Cause | Troubleshooting Step |
| Lack of published in vivo data for this compound. | Conduct a pilot dose-finding study with a wide range of doses. Start with a low dose (e.g., 1 mg/kg) and escalate until a therapeutic effect is observed or signs of toxicity appear. |
| Suboptimal formulation leading to poor bioavailability. | Experiment with different formulation strategies (suspension vs. solution) to improve solubility and absorption. |
| Inappropriate animal model. | Ensure the chosen animal model is relevant to the disease being studied and that the TAK1/p38α pathway is activated in the disease pathology. |
| Incorrect route of administration. | The route of administration can significantly impact drug exposure. Consider the intended clinical application and the physicochemical properties of the compound when selecting the route. |
Problem 2: Observed toxicity or adverse effects in animal models.
| Possible Cause | Troubleshooting Step |
| Dose is too high. | Reduce the dose. The maximum tolerated dose (MTD) should be determined in your pilot study. |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess the effects of the formulation components. If toxicity is observed, reduce the concentration of potentially toxic excipients like DMSO. |
| Off-target effects of the inhibitor. | While this compound is a potent TAK1/p38α inhibitor, it may have off-target activities at higher concentrations. If toxicity persists at therapeutically relevant doses, consider evaluating the compound's selectivity profile. |
| Species-specific metabolism and toxicity. | Be aware that toxicity can vary between species. If possible, conduct preliminary toxicology studies in more than one species. |
Experimental Protocols
Protocol 1: Pilot Dose-Finding Study for Oral Administration
-
Animal Model: Select a relevant mouse or rat model for your disease of interest. Use a sufficient number of animals per group (n=5-8) to allow for statistical analysis.
-
Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water. Ensure the compound is finely ground to improve suspension homogeneity.
-
Dose Groups:
-
Group 1: Vehicle control (0.5% CMC)
-
Group 2: 1 mg/kg this compound
-
Group 3: 5 mg/kg this compound
-
Group 4: 10 mg/kg this compound
-
Group 5: 25 mg/kg this compound
-
Group 6: 50 mg/kg this compound
-
-
Administration: Administer the formulation once daily via oral gavage for a predetermined period (e.g., 14 days).
-
Monitoring:
-
Efficacy: Monitor relevant disease parameters (e.g., tumor size, inflammatory markers, behavioral changes).
-
Toxicity: Monitor animal weight, food and water intake, clinical signs of distress, and perform terminal tissue collection for histopathological analysis.
-
-
Data Analysis: Determine the dose-response relationship for efficacy and identify the maximum tolerated dose (MTD).
Quantitative Data Summary
As no specific in vivo data for this compound is available, the following table summarizes the in vitro inhibitory activity.
| Target | IC₅₀ (nM) |
| TAK1 | 156 |
| p38α | 186 |
| LPS-stimulated TNF-α release | 8 |
| Data from MedchemExpress[1] |
Disclaimer: The information provided in this technical support guide is for research purposes only. The recommendations for in vivo studies are based on general principles and data from similar compounds, as specific in vivo data for this compound is not publicly available. Researchers should conduct their own pilot studies to determine the optimal dosage and formulation for their specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2023239422A2 - Methods and compositions for treating chronic inflammatory injury, metaplasia, dysplasia and cancers of epithelial tissues - Google Patents [patents.google.com]
PF-05381941 Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of PF-05381941 in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: How can I dissolve this compound, which is known to have poor solubility?
A2: this compound has low aqueous solubility. To prepare solutions for in vitro and in vivo experiments, co-solvents are necessary. Below are some established protocols to aid in its dissolution. If precipitation occurs, gentle heating and/or sonication can be used to facilitate dissolution.
Q3: Are there any known degradation pathways for this compound?
A3: Currently, there is no publicly available information detailing the specific degradation pathways of this compound. As a dual inhibitor of TAK1/p38α, it belongs to the broader class of kinase inhibitors, many of which are susceptible to hydrolysis and oxidation. It is recommended to handle solutions with care, protecting them from excessive light and extreme pH conditions.
Q4: What is the expected stability of this compound in aqueous cell culture media?
A4: The stability of this compound in aqueous media at physiological pH and temperature has not been specifically reported. It is best practice to prepare fresh dilutions in culture media from a concentrated stock solution immediately before each experiment. Long-term incubation of dilute aqueous solutions is not recommended without specific stability data.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution during storage. | The storage temperature is too high, or the solvent is evaporating. | Ensure vials are tightly sealed and stored at the recommended -80°C. Consider preparing fresh stock solutions if precipitation is observed after thawing. |
| Compound precipitates out of solution upon dilution into aqueous buffer or media. | The aqueous solubility limit has been exceeded. The final concentration of organic co-solvent (e.g., DMSO) is too low to maintain solubility. | Decrease the final concentration of this compound. Ensure the final concentration of DMSO or other co-solvents is sufficient to maintain solubility, but also compatible with your experimental system. Consider using one of the alternative formulation protocols with PEG300, Tween-80, or SBE-β-CD. |
| Inconsistent experimental results. | The compound may be degrading in the experimental solution over the time course of the assay. | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound spends in dilute aqueous solutions. Conduct a preliminary experiment to assess the stability of the compound under your specific assay conditions. |
| Difficulty dissolving the solid compound. | Inadequate solvent or mixing. | Use one of the recommended solvent systems. Gentle warming and sonication can aid in the dissolution of the solid material. |
Data Summary
Solubility and Formulation Protocols
| Protocol | Solvent System | Achievable Concentration | Molarity (mM) | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 5.36 | This protocol yields a clear solution. |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 5.36 | Suitable for in vivo studies, but caution is advised for dosing periods longer than half a month. |
| 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.39 mg/mL | 2.98 | SBE-β-CD can enhance aqueous solubility. |
Note: The saturation solubility in these formulations is not fully characterized.
Recommended Storage Conditions for Stock Solutions
| Temperature | Duration |
| -80°C | up to 6 months |
| -20°C | up to 1 month |
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL Solution in a DMSO/PEG300/Tween-80/Saline Formulation
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
To prepare 1 mL of the final solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
Protocol 2: General Workflow for Assessing Solution Stability (Forced Degradation Study)
This is a generalized protocol for assessing the stability of a compound like this compound where specific data is unavailable. It is based on standard industry practices for forced degradation studies.
-
Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a UV detector).
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the initial time point to determine the percentage of degradation. Identify any new peaks that correspond to degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Key considerations for the handling and storage of this compound.
Technical Support Center: Interpreting Unexpected Results with PF-05381941
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental outcomes when using PF-05381941, a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α Mitogen-Activated Protein Kinase (MAPK).
Understanding the Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the ATP-binding sites of both TAK1 and p38α, thereby preventing their kinase activity. These two kinases are critical nodes in intracellular signaling pathways that regulate inflammation, cell survival, and apoptosis. TAK1 is a key upstream kinase that activates both the NF-κB and MAPK signaling cascades in response to various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β. p38α is a member of the MAPK family and is involved in cellular responses to stress and inflammation. By inhibiting both TAK1 and p38α, this compound is expected to potently suppress inflammatory responses.
Data Presentation
The following table summarizes the key in vitro inhibitory activities of this compound.
| Target | IC50 (nM) | Assay Conditions |
| TAK1 | 156 | In vitro kinase assay |
| p38α | 186 | In vitro kinase assay |
| LPS-stimulated TNF-α release | 8 | Human peripheral mononuclear cells |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and unexpected results that researchers may encounter during their experiments with this compound.
Q1: Why am I observing an increase in the phosphorylation of a downstream TAK1 substrate (e.g., JNK) when I expect inhibition?
A1: This paradoxical effect can be explained by the existence of a negative feedback loop between p38α and TAK1.[1][2][3] Activated p38α can phosphorylate TAK1-binding protein 1 (TAB1), which in turn leads to the attenuation of TAK1 activity.[1][2] By inhibiting p38α, this compound can disrupt this negative feedback, leading to a more sustained or even enhanced activation of TAK1 in certain cellular contexts and with specific stimuli. This can result in the increased phosphorylation of downstream TAK1 targets like JNK.
Troubleshooting Steps:
-
Perform a dose-response experiment: Analyze the phosphorylation of both a direct p38α substrate (e.g., MK2) and a TAK1 substrate (e.g., JNK or IKKβ) across a range of this compound concentrations. This may reveal a concentration window where p38α is inhibited, but the paradoxical TAK1 activation is most prominent.
-
Use a selective TAK1 or p38α inhibitor: To confirm this feedback mechanism in your system, compare the effects of this compound with a highly selective TAK1 inhibitor or a selective p38α inhibitor.
-
Time-course experiment: Analyze the phosphorylation of downstream targets at different time points after stimulation. The paradoxical increase in TAK1 signaling may be a transient effect.
Q2: My experimental results with this compound are inconsistent across different cell lines. Why?
A2: The roles of TAK1 and p38α signaling can be highly cell-type specific. For instance, in some contexts, TAK1 is a positive regulator of pro-inflammatory signaling (e.g., in macrophages), while in others, it can act as a negative regulator (e.g., in neutrophils). The expression levels of TAK1, p38α, and their upstream and downstream signaling components can also vary significantly between cell lines, leading to different responses to the inhibitor.
Troubleshooting Steps:
-
Characterize your cell lines: Before extensive experimentation, perform baseline characterization of your cell lines by measuring the protein expression levels of key signaling molecules in the TAK1 and p38α pathways.
-
Consult the literature: Review published studies to understand the specific roles of TAK1 and p38α in the cell types you are using.
-
Test in primary cells: If possible, validate your findings in primary cells, which may provide a more physiologically relevant context.
Q3: I'm observing a phenotype that is opposite to what is reported for TAK1 or p38α inhibition. What could be the cause?
A3: This could be due to several factors, including off-target effects or the complex and interconnected nature of cellular signaling pathways. While this compound is a potent inhibitor of TAK1 and p38α, it may have effects on other kinases, especially at higher concentrations.[4] Additionally, inhibiting a central signaling node can lead to the activation of compensatory pathways that produce unexpected phenotypes.
Troubleshooting Steps:
-
Consult a kinase selectivity database: If available, check the selectivity profile of this compound against a broad panel of kinases to identify potential off-targets.
-
Use a structurally unrelated inhibitor: To confirm that the observed phenotype is due to the inhibition of TAK1 and/or p38α, use a different, structurally unrelated inhibitor for the same targets.
-
Rescue experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of TAK1 or p38α to see if it reverses the observed phenotype.
Q4: At what concentration should I use this compound?
A4: The optimal concentration of this compound depends on the specific experimental question. The IC50 for inhibiting LPS-stimulated TNF-α release in human peripheral mononuclear cells is 8 nM, which is significantly lower than the IC50 values for direct inhibition of TAK1 (156 nM) and p38α (186 nM) in biochemical assays.[5] This suggests that in a cellular context, lower concentrations may be sufficient to achieve a biological effect.
Recommendation:
-
Perform a dose-response curve: It is crucial to perform a dose-response experiment in your specific cell system and for your assay of interest to determine the optimal concentration. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow down to the effective range.
-
Consider the different IC50 values: Be mindful of the different potencies of the compound for its various effects when interpreting your results.
Q5: I'm observing high levels of cytotoxicity with this compound. What should I do?
A5: Both TAK1 and p38α are involved in cell survival pathways, so their inhibition can lead to apoptosis, particularly in cells that are dependent on these signaling pathways. High concentrations of the inhibitor can also lead to off-target toxicities.
Troubleshooting Steps:
-
Titrate the concentration: Determine the lowest effective concentration that gives the desired biological effect without causing excessive cell death.
-
Reduce the treatment duration: A shorter incubation time with the inhibitor may be sufficient to observe the desired effect while minimizing toxicity.
-
Assess apoptosis: Use assays such as Annexin V/PI staining or caspase-3 cleavage to determine if the observed cell death is due to apoptosis.
-
Check the vehicle control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentration used.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the activity and effects of this compound.
In vitro TAK1 Kinase Assay (Radiometric)
This protocol is a standard method to measure the direct inhibitory effect of this compound on TAK1 activity.
Materials:
-
Recombinant active TAK1/TAB1 complex
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
This compound
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, add the kinase assay buffer, the desired concentration of this compound (or vehicle control), and the recombinant TAK1/TAB1 enzyme.
-
Pre-incubate for 10 minutes at room temperature.
-
Add MBP substrate to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Rinse the paper with acetone (B3395972) and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
In vitro p38α Kinase Assay (Luminescent)
This protocol utilizes a non-radioactive method to measure p38α activity.
Materials:
-
Recombinant active p38α
-
ATF2 as a substrate
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the kinase assay buffer, recombinant p38α, and ATF2 substrate to the wells of a white 96-well plate.
-
Add the desired concentration of this compound or vehicle control to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition relative to the vehicle control.
Western Blotting to Detect Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets in cells.
Materials:
-
Cell culture reagents
-
This compound
-
Stimulus (e.g., TNF-α, IL-1β, or LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-IKKβ, anti-IKKβ)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for the desired time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Core TAK1/p38α signaling pathway.
Caption: Negative feedback loop between p38α and TAK1.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Feedback control of the protein kinase TAK1 by SAPK2a/p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feedback control of the protein kinase TAK1 by SAPK2a/p38alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Feedback control of the protein kinase TAK1 by SAPK2a/p38α | The EMBO Journal [link.springer.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
PF-05381941 inconsistent results in experiments
Welcome to the PF-05381941 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and inconsistencies encountered during experiments with this compound, a dual inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1) and p38 mitogen-activated protein kinase alpha (p38α).
This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective use of this compound and ensure the generation of reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, small molecule inhibitor that dually targets TAK1 and p38α kinases.[1] TAK1 is a key upstream kinase in the MAP3K family that plays a crucial role in activating inflammatory signaling pathways in response to stimuli such as tumor necrosis factor (TNF), interleukin-1β (IL-1β), and lipopolysaccharide (LPS). p38α is a member of the MAPK family and a critical downstream mediator of inflammatory responses. By inhibiting both TAK1 and p38α, this compound effectively blocks the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.
Q2: What are the reported IC50 values for this compound?
This compound has been shown to inhibit TAK1 and p38α with IC50 values of 156 nM and 186 nM, respectively, in biochemical assays. In cell-based assays, it inhibits the LPS-stimulated release of TNF-α from human peripheral mononuclear cells with an IC50 of 8 nM.[1]
Q3: Why might I be observing inconsistent results in my experiments with this compound?
Inconsistent results with kinase inhibitors like this compound can arise from several factors:
-
Compound Solubility and Stability: this compound has specific solubility characteristics. Improper dissolution or storage can lead to a lower effective concentration in your experiments.[1] It is crucial to follow recommended dissolution protocols and avoid repeated freeze-thaw cycles.
-
Cellular Context: The cellular environment, including the specific cell type, passage number, and health, can significantly influence the response to kinase inhibitors.
-
Off-Target Effects: While this compound is a potent dual inhibitor, like many kinase inhibitors, it may have off-target activities at higher concentrations. It is essential to perform dose-response studies and use the lowest effective concentration to minimize off-target effects.
-
Experimental Variability: Variations in experimental conditions such as incubation times, reagent quality (e.g., antibodies for Western blotting), and ATP concentration in kinase assays can contribute to inconsistent outcomes.
Q4: How can I confirm that the observed effects are due to the inhibition of TAK1 and/or p38α?
To validate that the observed phenotype is a direct result of TAK1/p38α inhibition, consider the following control experiments:
-
Gene Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of TAK1 or p38α. If the phenotype of gene knockdown mimics the effect of this compound treatment, it provides strong evidence for on-target activity.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of TAK1 or p38α. If this rescues the phenotype induced by this compound, it confirms the target engagement.
Troubleshooting Guide
This section provides guidance on common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50 value in cell-based assays | Compound Precipitation: this compound may have precipitated out of solution. | Visually inspect the media for any precipitate. Prepare fresh compound dilutions for each experiment and consider using a different solvent system as recommended by the supplier.[1] Sonication or gentle heating may aid dissolution.[1] |
| High Cell Density: A high cell density can lead to a higher apparent IC50 due to increased metabolism or sequestration of the compound. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | |
| High Protein Concentration in Media: Serum proteins can bind to the compound, reducing its free concentration. | Consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line. | |
| ATP Competition: As an ATP-competitive inhibitor, high intracellular ATP levels can compete with this compound for binding to its target kinases. | Ensure consistent cell culture conditions, as ATP levels can vary with cell metabolic state. | |
| Variability between experimental replicates | Inconsistent Cell Health or Passage Number: Cells at high passage numbers or in poor health can respond differently to treatment. | Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability. |
| Inconsistent Compound Dosing: Inaccurate pipetting or serial dilutions can lead to variability. | Use calibrated pipettes and prepare a fresh dilution series for each experiment. | |
| Edge Effects in Multi-well Plates: Evaporation from wells on the edge of a plate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for critical experiments or fill them with sterile media/PBS to minimize evaporation. | |
| No effect on downstream signaling (e.g., p-p38, TNF-α levels) | Suboptimal Treatment Time or Concentration: The selected time point or concentration may not be optimal for observing the effect. | Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and stimulus. |
| Poor Antibody Quality for Western Blotting: The primary antibody may not be specific or sensitive enough to detect the phosphorylated target. | Validate your antibodies using positive and negative controls (e.g., stimulated vs. unstimulated cells, lysates from knockout cells). Use antibodies recommended for the specific application (e.g., Western blot, immunofluorescence). | |
| Cellular Resistance Mechanisms: Cells may have intrinsic or acquired resistance mechanisms that circumvent the effects of TAK1/p38α inhibition. | Consider using alternative cell lines or investigating potential resistance pathways. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| TAK1 | Biochemical | 156 |
| p38α | Biochemical | 186 |
| TNF-α release | Cell-based (human PMNs) | 8 |
| Data sourced from MedchemExpress.[1] |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | 100 mg/mL (214.35 mM) |
| Requires ultrasonic treatment. Data sourced from MedchemExpress.[1] |
Table 3: In Vivo Formulation Examples
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.39 mg/mL |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: TNF-α Release Inhibition Assay in Human PBMCs
This protocol is a general guideline for assessing the inhibitory effect of this compound on LPS-induced TNF-α production in peripheral blood mononuclear cells (PBMCs).
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treatment: Add the diluted this compound or vehicle control (DMSO) to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL. Include an unstimulated control group.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of p38 Phosphorylation
This protocol outlines the steps to assess the effect of this compound on p38 phosphorylation in a suitable cell line (e.g., HeLa or RAW 264.7).
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with a known activator of the p38 pathway (e.g., anisomycin, UV radiation, or TNF-α) for a predetermined optimal time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p38 (Thr180/Tyr182) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 and a loading control like GAPDH or β-actin.
Visualizations
Signaling Pathway
Caption: TAK1/p38α signaling pathway and points of inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
minimizing PF-05381941 cytotoxicity in cell lines
Welcome to the technical support center for PF-05381941. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing potential cytotoxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1] It exerts its effects by binding to the ATP-binding pocket of these kinases, thereby preventing their phosphorylation and activation of downstream signaling pathways. TAK1 is a key regulator of pro-inflammatory and cell survival pathways, including NF-κB and other MAPKs like JNK and p38.[2][3][4] The p38 pathway is strongly activated by environmental stress and inflammatory cytokines and plays a role in inflammation, apoptosis, cell differentiation, and cell cycle regulation.
Q2: What are the known in vitro IC50 values for this compound?
A2: The inhibitory concentrations of this compound against its primary targets and a key downstream inflammatory mediator are summarized below.
| Target | IC50 Value |
| TAK1 | 156 nM |
| p38α | 186 nM |
| LPS-stimulated TNF-α release (human PMN cells) | 8 nM |
| Data sourced from MedchemExpress.[1] |
Q3: Why am I observing high levels of cytotoxicity in my cell line after treatment with this compound?
A3: High cytotoxicity is a potential consequence of inhibiting TAK1 and p38α, as these kinases are involved in pro-survival signaling pathways. Inhibition of TAK1 can lead to programmed cell death, either through apoptosis (caspase-8 dependent) or necroptosis (RIPK1/RIPK3 dependent).[5][6] The specific mechanism and the sensitivity to this compound can be highly cell-type dependent and influenced by the cellular context, such as the presence of inflammatory stimuli like TNFα or lipopolysaccharide (LPS).[7]
Q4: Can the cytotoxic effects of this compound be beneficial?
A4: In the context of cancer research, the cytotoxic effects of this compound can be therapeutically relevant. Many cancer cells exhibit an addiction to pro-survival pathways regulated by TAK1. By inducing apoptosis or necroptosis in these cells, this compound can act as an anti-cancer agent. The cytotoxicity of TAK1 inhibitors has been shown to be enhanced when used in combination with other chemotherapeutic agents.
Troubleshooting Guide: Minimizing Cytotoxicity
This guide provides solutions to common issues encountered when using this compound in cell culture.
| Observed Issue | Potential Cause | Recommended Solution |
| High levels of cell death even at low concentrations | On-target toxicity due to inhibition of essential survival pathways. Cell line may be particularly sensitive to TAK1/p38α inhibition. | Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine the minimal effective concentration and shortest exposure time required to achieve the desired on-target effect. Co-treatment with Apoptosis/Necroptosis Inhibitors: To confirm the mechanism of cell death and potentially reduce it, consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block apoptosis or a RIPK1 inhibitor (e.g., Necrostatin-1) to block necroptosis.[8] |
| Variability in cytotoxicity between experiments | Inconsistent cell health or density at the time of treatment. Variation in this compound stock solution preparation or storage. | Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth phase for all experiments. Proper Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Follow the recommended solubility and storage guidelines. |
| Unexpected phenotypic changes unrelated to cytotoxicity | Potential off-target effects of this compound. | Perform Kinase Profiling: If unexpected phenotypes are observed, consider performing a kinase profiling assay to identify potential off-target interactions.[9][10][11][12] Use a Structurally Different Inhibitor: To confirm that the observed phenotype is due to inhibition of TAK1/p38α, use a structurally unrelated inhibitor with the same targets. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the desired concentration. | Optimize Solvent and Preparation: this compound has specific solubility characteristics. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.1%). If precipitation occurs, gentle heating and/or sonication may aid dissolution.[1] Consider using alternative solvent systems as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound that induces cytotoxicity in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using a suitable software package.[13][14]
Protocol 2: Differentiating Between Apoptosis and Necroptosis
This protocol provides a method to distinguish the mode of cell death induced by this compound.
Materials:
-
Cell line of interest
-
This compound
-
Z-VAD-FMK (pan-caspase inhibitor)
-
Necrostatin-1 (RIPK1 inhibitor)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at a concentration known to induce cytotoxicity (e.g., 2x IC50). Include the following control and experimental groups:
-
Vehicle control
-
This compound alone
-
This compound + Z-VAD-FMK
-
This compound + Necrostatin-1
-
-
Incubation: Incubate for the desired treatment duration.
-
Cell Staining: Harvest the cells (including any floating cells) and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Apoptosis: A significant reduction in cell death in the "this compound + Z-VAD-FMK" group compared to the "this compound alone" group indicates apoptosis.
-
Necroptosis: A significant reduction in cell death in the "this compound + Necrostatin-1" group compared to the "this compound alone" group suggests necroptosis.[8][15]
-
Visualizing the TAK1/p38α Signaling Pathway
The following diagrams illustrate the central role of TAK1 and p38α in cellular signaling and how this compound intervenes.
Caption: this compound inhibits TAK1 and p38α signaling pathways.
Caption: Workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | activated TAK1 mediates p38 MAPK activation [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | ZBP1 and TAK1: Master Regulators of NLRP3 Inflammasome/Pyroptosis, Apoptosis, and Necroptosis (PAN-optosis) [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-05381941 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the dual TAK1/p38α inhibitor, PF-05381941, in animal models.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo administration of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My this compound solution is precipitating. How can I improve its solubility for in vivo administration?
Answer:
Precipitation is a common challenge with hydrophobic compounds like this compound. The choice of vehicle is critical for maintaining solubility and ensuring accurate dosing. Here are several recommended formulations and steps to improve solubility:
-
Vehicle Composition: A multi-component solvent system is often necessary. Consider the following validated formulations:
-
Option 1 (General Purpose): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Option 2 (For Oral Gavage): 10% DMSO in 90% corn oil.
-
Option 3 (Alternative Aqueous-based): 10% DMSO in 90% (20% SBE-β-CD in Saline).
-
-
Preparation Protocol:
-
First, dissolve this compound in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO).
-
While vortexing, slowly add the DMSO stock solution to the chosen vehicle.
-
Gentle warming or sonication can aid in the dissolution process if precipitation occurs.
-
Always prepare fresh formulations for each experiment to prevent degradation and precipitation over time.
-
-
Visual Inspection: Before each administration, visually inspect the solution for any signs of precipitation. If it is a suspension, ensure it is well-mixed to guarantee uniform dosing.
Question 2: I am observing high variability in the therapeutic response between my animal subjects. What could be the cause?
Answer:
High variability in in vivo experiments can stem from several factors, ranging from inconsistent dosing to inherent biological differences. Here’s a systematic approach to troubleshoot this issue:
-
Inconsistent Dosing:
-
Technique: Ensure your administration technique (e.g., intraperitoneal injection, oral gavage) is consistent across all animals. For oral gavage, improper technique can lead to esophageal or gastric injury, affecting absorption.
-
Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to deliver a consistent dose.
-
Dose Calculation: Normalize the dose to the body weight of each animal and ensure accurate calculations.
-
-
Biological Variability:
-
Animal Cohorts: Ensure that animals in your study are age- and sex-matched to minimize biological variation.
-
Group Size: Increasing the number of animals per group can improve the statistical power of your study and help to account for individual differences.
-
-
Pharmacokinetics (PK): Investigate if there are unexpected variations in how the animals are absorbing, metabolizing, and clearing the compound. A pilot PK study can help to understand the compound's behavior in your specific animal model.
Question 3: I am not observing the expected therapeutic effect of this compound in my animal model. What are the potential reasons?
Answer:
A lack of in vivo efficacy can be due to a variety of factors related to the compound, its delivery, or the experimental model itself. Consider the following troubleshooting steps:
-
Insufficient Dose or Dosing Frequency: The administered dose may be too low to achieve a therapeutic concentration at the target site. A dose-response study is recommended to determine the optimal dose for your model.
-
Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient amounts.
-
Formulation: Re-evaluate your formulation to enhance solubility and absorption.
-
Route of Administration: Consider alternative routes of administration. For example, if oral bioavailability is low, intraperitoneal (IP) or intravenous (IV) injection may provide better systemic exposure.
-
-
Inadequate Target Engagement: It is crucial to confirm that this compound is reaching its target and inhibiting TAK1 and/or p38α in vivo.
-
Pharmacodynamic (PD) Biomarkers: Assess the phosphorylation status of downstream targets of TAK1 and p38α, such as NF-κB, JNK, or MK2, in relevant tissues or cells (e.g., tumor-infiltrating lymphocytes). A decrease in the phosphorylation of these downstream targets would indicate target engagement.
-
-
Tumor Model Resistance: The specific tumor model you are using may be resistant to the inhibition of the TAK1/p38α pathway. Confirm the expression and activation of this pathway in your chosen model.
Question 4: I am observing signs of toxicity in my animals. How can I mitigate this?
Answer:
Toxicity can be dose-dependent, related to the vehicle, or due to off-target effects of the compound.
-
Dose-Dependent Toxicity:
-
Dose Reduction: Reduce the dosage of this compound or decrease the frequency of administration.
-
Maximum Tolerated Dose (MTD): If not already established, perform an MTD study to determine the highest dose that does not cause unacceptable toxicity.
-
-
Vehicle Toxicity: Run a control group that receives only the vehicle to assess its potential contribution to the observed toxicity.
-
Off-Target Effects: Kinase inhibitors can sometimes interact with unintended targets.
-
Literature Review: Research the known selectivity profile of this compound and similar compounds for potential off-target liabilities.
-
Dose Adjustment: Reducing the dose can often minimize off-target effects while maintaining on-target efficacy.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK). TAK1 is a key signaling node in inflammatory pathways, activated by cytokines like TNF-α and IL-1β.[1] By inhibiting TAK1, this compound can block the activation of downstream signaling cascades, including the NF-κB and JNK/p38 MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. Once prepared in a solvent, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Q3: Is there any available pharmacokinetic data for this compound in animal models?
A3: As of the latest available information, specific, publicly accessible pharmacokinetic data (e.g., half-life, Cmax, bioavailability) for this compound in various animal models and for different routes of administration is limited. However, for other orally bioavailable TAK1 inhibitors, high bioavailability (>95%) has been reported in mice. For p38α inhibitors, oral bioavailability in rats has been reported in the range of 24-33%, with half-lives ranging from 70 to 136 minutes.[2] When designing in vivo studies with this compound, it is highly recommended to conduct a pilot pharmacokinetic study in your chosen animal model to determine these key parameters.
Q4: How can I assess target engagement of this compound in my in vivo study?
A4: To confirm that this compound is inhibiting its intended targets in vivo, you can measure the phosphorylation status of downstream substrates of the TAK1 and p38α pathways. This can be done using techniques such as Western blot, flow cytometry, or immunohistochemistry on tissue samples or isolated cells from your treated and control animals. A reduction in the phosphorylation of key downstream effectors would serve as a robust pharmacodynamic biomarker for target engagement.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of an Oral TAK1 Inhibitor (HS-276) in Mice
| Parameter | Value |
| Bioavailability | >95% |
| Maximum Tolerated Dose (MTD) | >100 mg/kg |
Data is for the TAK1 inhibitor HS-276 and is intended for illustrative purposes.[1][4]
Table 2: Example Pharmacokinetic Parameters of Oral p38α Inhibitors in Rats
| Compound | IC50 (µM) | Oral Bioavailability (%) | Half-life (minutes) |
| SX-004 | 0.014 | 33 | 70 |
| SX-011 | 0.019 | 24 | 136 |
Data is for the p38α inhibitors SX-004 and SX-011 and is intended for illustrative purposes.[2]
Experimental Protocols
General Protocol for In Vivo Administration via Oral Gavage
-
Compound Preparation:
-
Based on the desired dose and the weight of the animals, calculate the required amount of this compound.
-
Prepare the formulation as described in the troubleshooting guide (e.g., 10% DMSO in 90% corn oil). Ensure the final concentration of any solubilizing agent is non-toxic.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for a minimum of one week before the start of the experiment.
-
Record the body weight of each animal before dosing.
-
Administer the prepared this compound solution via oral gavage using a proper-sized gavage needle.
-
Administer vehicle alone to the control group.
-
-
Monitoring:
-
Observe the animals regularly for any signs of toxicity or adverse effects.
-
Monitor relevant efficacy endpoints at predetermined time points.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect tissues and/or blood for pharmacokinetic and pharmacodynamic analysis.
-
Analyze the samples to determine the concentration of this compound and its effect on the target pathway.
-
Visualizations
Caption: TAK1 Signaling Pathway and Inhibition by this compound.
Caption: A general workflow for in vivo experiments.
Caption: A logical workflow for troubleshooting efficacy issues.
References
- 1. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-05381941
Welcome to the technical support center for PF-05381941. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues, including the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, dual inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1) and p38α mitogen-activated protein kinase.[1] It functions by competing with ATP for binding to the kinase domain of these enzymes, thereby preventing their activation and downstream signaling. TAK1 is a key signaling node in inflammatory pathways, activated by cytokines such as TNF-α, IL-1β, and TGF-β.[2][3] Its inhibition blocks the activation of downstream pathways including NF-κB and other MAP kinases like JNK and p38.[3]
Q2: What are the reported IC50 values for this compound?
The inhibitory concentrations for this compound are as follows:
| Target | IC50 (nM) |
| TAK1 | 156 |
| p38α | 186 |
| LPS-stimulated TNF-α release in human PMN cells | 8 |
| Data sourced from MedchemExpress.[1] |
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be extrapolated from studies of other kinase inhibitors, including those targeting TAK1 and p38. These may include:
-
Gatekeeper Mutations: Alterations in the amino acid sequence of the ATP-binding pocket of TAK1 or p38α could prevent this compound from binding effectively.[4]
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by upregulating alternative survival pathways to circumvent the inhibition of TAK1 and p38α signaling.[2][4][5] This could involve the activation of other receptor tyrosine kinases or downstream signaling molecules.
-
Upregulation of p38 MAPK Expression/Phosphorylation: In the context of resistance to other kinase inhibitors like FGFR inhibitors, upregulation of p38 expression and phosphorylation has been observed as a resistance mechanism.[6] Given that this compound also targets p38α, compensatory upregulation of other p38 isoforms or related kinases could contribute to resistance.
-
Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, could reduce the intracellular concentration of this compound.
Q4: How can I test for the development of resistance to this compound in my cell lines?
To investigate resistance, you can generate a resistant cell line by long-term culture of a sensitive parental cell line in the presence of gradually increasing concentrations of this compound. Once a resistant phenotype is established (i.e., the cells can proliferate at a significantly higher concentration of the inhibitor), you can perform various analyses to elucidate the resistance mechanism, as detailed in the experimental protocols section.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for cell viability in our experiments.
| Potential Cause | Troubleshooting Step |
| Compound Stability and Handling | Ensure your this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot the stock solution upon receipt. |
| High ATP Concentration in Assay | As an ATP-competitive inhibitor, high intracellular ATP levels can compete with this compound. Consider optimizing cell seeding density and assay timing. |
| Cell Line Specific Factors | The sensitivity to this compound can vary between cell lines due to their genetic background and signaling pathway dependencies. Confirm the expression and activation of the TAK1/p38 pathway in your cell model. |
| Assay Conditions | Ensure that the assay duration is appropriate to observe a cytotoxic or cytostatic effect. |
Issue 2: No significant decrease in the phosphorylation of downstream targets (e.g., p-p38, p-JNK) after treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting downstream signaling. |
| Poor Antibody Quality | Use validated phospho-specific antibodies. Include appropriate positive controls (e.g., cells stimulated with TNF-α or IL-1β) and negative controls (e.g., untreated cells or cells treated with a phosphatase). |
| Cell Lysis and Sample Preparation | Ensure that cell lysis is performed quickly on ice with appropriate phosphatase and protease inhibitors to preserve phosphorylation states. |
| Development of Resistance | If you have been culturing cells with the inhibitor for an extended period, they may have developed resistance. |
Issue 3: Observed phenotype does not seem to be related to TAK1 or p38α inhibition.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | While this compound is a dual inhibitor of TAK1 and p38α, the possibility of off-target effects at higher concentrations cannot be entirely ruled out. |
| Use a Structurally Unrelated Inhibitor | To confirm that the observed effect is due to TAK1/p38α inhibition, consider using a structurally different TAK1 or p38 inhibitor as a control. A similar phenotype with a different inhibitor would support an on-target effect. |
| Genetic Knockdown/Knockout | Use siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout TAK1 or p38α. If this recapitulates the phenotype observed with this compound, it provides strong evidence for an on-target effect. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Cell Seeding: Plate a sensitive cancer cell line at a low density in a culture dish.
-
Initial Treatment: Treat the cells with this compound at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have repopulated the dish, passage them and increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and resume proliferation at each new concentration.
-
Confirmation of Resistance: After several months of continuous culture, the resulting cell population should exhibit a significantly higher IC50 for this compound compared to the parental cell line. This can be confirmed using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Clonal Selection: Isolate single-cell clones from the resistant population to establish homogenous resistant cell lines for further characterization.
Protocol 2: Analysis of Bypass Signaling Pathway Activation
-
Cell Lysate Preparation: Grow parental and resistant cells to 70-80% confluency. Treat with this compound at the respective IC50 concentrations for a specified time (e.g., 24 hours). Prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Phospho-Kinase Array: Use a commercial phospho-kinase array to screen for the differential activation of a wide range of signaling pathways in the parental versus resistant cells, both in the presence and absence of this compound.
-
Western Blot Validation: Validate the findings from the phospho-kinase array by performing Western blot analysis for the identified upregulated phospho-proteins and their total protein counterparts.
-
Functional Assays: To confirm the functional relevance of an identified bypass pathway, use a specific inhibitor for a key kinase in that pathway in combination with this compound to see if sensitivity can be restored in the resistant cells.
Visualizations
Caption: Inhibition of TAK1 and p38α by this compound.
Caption: Experimental workflow for resistance studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 6. p38 Mediates Resistance to FGFR Inhibition in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Specificity of PF-05381941
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the specificity of PF-05381941, a dual inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1) and p38α.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent small molecule inhibitor that has been identified as a dual inhibitor of TAK1 and p38α kinases.[1] These kinases are key components of inflammatory signaling pathways.[2] Specifically, TAK1 is a crucial node in the signaling cascades initiated by cytokines like TNF-α and IL-1β, while p38α is a member of the MAPK family involved in stress and inflammatory responses.[2]
Q2: Why is assessing the specificity of a dual inhibitor like this compound important?
A2: While this compound is known to target TAK1 and p38α, all kinase inhibitors have the potential for off-target effects, where they bind to and modulate the activity of unintended kinases or other proteins.[3][4] This is often due to the structural similarity of the ATP-binding pocket across the human kinome.[4] Assessing specificity is critical to:
-
Anticipate potential side effects in therapeutic development: Off-target interactions can cause unexpected cellular phenotypes and potential toxicity.[3][4]
-
Differentiate on-target versus off-target phenotypes: Understanding the full interaction profile of the inhibitor is essential to attribute a biological observation to the inhibition of TAK1/p38α or another protein.
Q3: What are common methods to profile the specificity of a kinase inhibitor?
A3: A multi-tiered approach is recommended to comprehensively assess inhibitor specificity. Common methods include:
-
Large-scale kinase panels (Kinome Scanning): These assays test the inhibitor against hundreds of recombinant protein kinases to identify potential off-target interactions.[5] They are often performed at a single high concentration of the inhibitor and can provide a broad overview of selectivity.
-
Dose-Response Analysis: For any identified off-target hits, performing a dose-response curve to determine the IC50 value is crucial to understand the potency of the off-target interaction.[4]
-
Cell-based assays: Cellular thermal shift assays (CETSA) or target engagement assays can confirm if the inhibitor binds to the putative off-targets in a cellular context.
-
Use of Structurally Unrelated Inhibitors: To confirm that an observed phenotype is due to the inhibition of the primary target, using a structurally different inhibitor for the same target can be a valuable validation step.[4]
Q4: What are "off-target" effects and can they be beneficial?
A4: Off-target effects occur when a kinase inhibitor interacts with and modulates proteins other than its intended target(s).[3][4] While often considered a source of toxicity or experimental artifacts, off-target effects can sometimes be therapeutically beneficial, a concept known as polypharmacology.[4] For instance, an inhibitor might simultaneously block multiple pathways involved in a disease process, leading to a more potent therapeutic effect.[4] However, in a research setting, it is crucial to distinguish between on- and off-target effects to accurately probe the biology of the intended target.[4]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when inhibition is expected) | The inhibitor may be affecting an off-target kinase with an opposing biological function or inhibiting a kinase in a negative feedback loop.[4] | 1. Perform a dose-response analysis: Determine if the phenotype is consistent across a range of concentrations. 2. Consult kinome scan data: Check for known off-targets of this compound or similar inhibitors that could explain the phenotype. 3. Use a structurally unrelated inhibitor: Test if a different TAK1/p38α inhibitor recapitulates the same effect.[4] |
| High levels of cell death at low inhibitor concentrations | The inhibitor may have potent off-target effects on kinases essential for cell survival.[4] | 1. Titrate the inhibitor concentration: Find the lowest effective concentration that inhibits TAK1/p38α without causing excessive toxicity. 2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic. 3. Rescue experiment: If a specific off-target is suspected, try to rescue the phenotype by overexpressing a resistant mutant of that off-target. |
| Inconsistent results between different cell lines | Cell lines can have different expression levels of on- and off-target kinases, leading to varied responses. | 1. Characterize target expression: Perform western blotting or qPCR to quantify the protein levels of TAK1, p38α, and any suspected off-targets in your cell lines. 2. Use primary cells: If possible, validate key findings in primary cells, which more closely represent in vivo physiology.[4] |
| Discrepancy between in vitro IC50 and cellular potency | Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound can lead to a lower effective concentration within the cell. | 1. Perform a cellular target engagement assay: Use techniques like CETSA to confirm that the inhibitor is reaching and binding to its target in cells. 2. Evaluate compound stability: Assess the stability of this compound in your cell culture medium over the time course of your experiment. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary targets.
| Target | IC50 (nM) | Assay Type | Reference |
| TAK1 | 156 | Biochemical Assay | [1] |
| p38α | 186 | Biochemical Assay | [1] |
| LPS-stimulated TNF-α release | 8 | Cellular Assay (human PMN cells) | [1] |
Experimental Protocols & Methodologies
Protocol 1: General In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of an inhibitor.[6][7]
Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase.
Materials:
-
Recombinant kinase (e.g., TAK1, p38α)
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)[7][8]
-
ATP (often radiolabeled, e.g., [γ-³²P]-ATP, for sensitive detection)[9]
-
DMSO (for inhibitor dilution)
-
96-well plates
-
Scintillation counter or other detection instrument
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Then, dilute into the kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 96-well plate, add the recombinant kinase and its substrate to each well.
-
Add the diluted this compound or DMSO control to the appropriate wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (and MgCl2 if not already in the buffer).[7][8]
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C or 37°C. Ensure the reaction is in the linear range.
-
Terminate the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter. For non-radiometric assays, detection may involve specific antibodies or fluorescence probes.[10]
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Conceptual Workflow)
Objective: To confirm that this compound engages its target kinases within a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (DMSO)
-
Cell lysis buffer
-
Antibodies specific to the phosphorylated and total forms of downstream targets of TAK1/p38α (e.g., phospho-p38, total-p38)
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with a range of concentrations of this compound or a vehicle control for a specified time.
-
After treatment, stimulate the cells with an appropriate agonist (e.g., LPS or TNF-α) to activate the TAK1/p38α pathway.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform western blotting to detect the levels of phosphorylated downstream substrates and total protein levels for loading controls.
-
A dose-dependent decrease in the phosphorylation of the downstream target upon treatment with this compound indicates successful target engagement in the cell.
Visualizations
Caption: Simplified signaling pathway for TAK1 and p38α, highlighting the points of inhibition by this compound.
Caption: A typical experimental workflow for assessing the specificity of a kinase inhibitor like this compound.
Caption: A decision-making diagram for troubleshooting unexpected experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PF-05381941 and Other TAK1 Inhibitors
This guide provides a detailed comparison of the dual TAK1/p38α inhibitor, PF-05381941, with other prominent TAK1 inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Data Presentation: Quantitative Comparison of TAK1 Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound and other selected TAK1 inhibitors. It is important to note that the IC50 values presented are from various sources and may not be directly comparable due to different assay conditions.
Table 1: In Vitro Kinase Inhibitory Potency
| Inhibitor | Target(s) | IC50 (nM) | Mechanism of Action | Key Features |
| This compound | TAK1, p38α | 156 (TAK1), 186 (p38α)[1] | ATP-competitive | Dual inhibitor of TAK1 and p38α. |
| Takinib | TAK1 | 9.5[2] | Non-competitive with ATP for un-activated TAK1, ATP-competitive for activated TAK1[3][4] | Selective, targets both autophosphorylated and non-phosphorylated TAK1.[5] |
| 5Z-7-Oxozeaenol | TAK1 | 8.1[6] | Covalent, irreversible[7][8][9] | Natural product, also inhibits other kinases.[9] |
| HS-276 | TAK1 | 8.25 (IC50), 2.5 (Ki)[10] | ATP-competitive | High oral bioavailability (>95%).[11][12][13] |
| NG25 | TAK1, MAP4K2 | 149 (TAK1), 21.7 (MAP4K2) | Type II inhibitor, binds to DFG-out conformation[14] | Targets the inactive conformation of the kinase. |
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cellular Assay | Cell Line | IC50 (nM) | Notable Off-Target Kinases (IC50 in nM) |
| This compound | LPS-stimulated TNF-α release | Human PMNs | 8[1] | p38α (186) |
| Takinib | IL-6 and IL-8 secretion | Human RA synovial fibroblasts | Near complete inhibition at µM concentrations[4] | IRAK1 (390), IRAK4 (120)[2] |
| 5Z-7-Oxozeaenol | Inhibition of p38 phosphorylation | DoHH2 cells | Potent, sustained inhibition[7][8] | MEK1 (2.9), and at least 50 other kinases[15] |
| HS-276 | TNF, IL-6, and IL-1β expression | THP-1 macrophages | 138 (TNF), 201 (IL-6), 234 (IL-1β)[10] | CLK2 (29), GCK (33), ULK2 (63), MAP4K5 (125), IRAK1 (264)[10] |
| NG25 | Not specified | Not specified | Not specified | MAP4K2 (21.7) |
Experimental Protocols: Detailed Methodologies
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against TAK1.
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[16]
-
Test inhibitors (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque multi-well plates (e.g., 384-well)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer, recombinant TAK1/TAB1 enzyme, and MBP substrate.
-
Inhibitor Addition: Add 1 µL of the serially diluted test inhibitor or DMSO (vehicle control) to the wells of the plate.
-
Kinase Reaction Initiation: Add the enzyme and substrate/ATP mix to the wells to initiate the kinase reaction.[16] The final ATP concentration should be close to the Km value for TAK1.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[16]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[16]
-
ADP to ATP Conversion and Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.[16]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Phosphorylated TAK1 and p38
This protocol is used to assess the inhibitory effect of compounds on the phosphorylation of TAK1 and its downstream target p38 in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, THP-1)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-TAK1 (Thr184/187), anti-total-TAK1, anti-phospho-p38 (Thr180/Tyr182), anti-total-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat the cells with the test inhibitor (e.g., this compound) at various concentrations for a specified time.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNFα, IL-1β) to activate the TAK1 pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Caption: TAK1 signaling pathway and points of inhibition.
Caption: Workflow for evaluating TAK1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com.cn [promega.com.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to PF-05381941 and p38 MAPK Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the dual TAK1/p38α inhibitor, PF-05381941, with other prominent p38 mitogen-activated protein kinase (MAPK) inhibitors. This document provides a data-driven overview of their performance, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of appropriate research tools.
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a key therapeutic target for a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. While numerous p38 MAPK inhibitors have been developed, their clinical advancement has often been challenged by off-target effects and toxicity. This has spurred the development of novel inhibitors with improved selectivity and potency. This compound represents a distinct approach by dually targeting both TGF-β-activated kinase 1 (TAK1), an upstream activator in the p38 MAPK cascade, and the p38α isoform itself. This guide provides a comparative analysis of this compound against other well-characterized p38 MAPK inhibitors, presenting available preclinical data to inform research and development efforts.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and a selection of other p38 MAPK inhibitors. This data is crucial for understanding the potency and selectivity of each compound.
Table 1: In Vitro Potency of this compound and Selected p38 MAPK Inhibitors
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Cellular IC50 (nM) | Reference(s) |
| This compound | TAK1 | 156 | - | - | [1] |
| p38α | 186 | - | 8 (LPS-stimulated TNF-α release in hPBMCs) | [1] | |
| Doramapimod (BIRB 796) | p38α | 38 | 0.1 | - | [2][3][4] |
| p38β | 65 | - | - | [2][3][4] | |
| p38γ | 200 | - | - | [2][3][4] | |
| p38δ | 520 | - | - | [2][3][4] | |
| B-Raf | 83 | - | - | [2] | |
| Ralimetinib (VX-745) | p38α | 10 | 2.8 | 51-180 (LPS-stimulated TNF-α in HWB) | [5][6][7] |
| p38β | 220 | 74 | - | [5][6][7] | |
| Talmapimod (SCIO-469) | p38α | 9 | - | 20 (LPS-induced IL-6 in hPBMC) | [8][9][10] |
| p38β | ~90 | - | - | [9][10] | |
| Losmapimod (GW856553X) | p38α | pKi = 8.1 | - | 100 (LPS-induced TNF-α in hPBMC) | [11][12] |
| p38β | pKi = 7.6 | - | - | [11][12] | |
| SB203580 | p38α | 50 | - | - | |
| p38β | 500 | - | - |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 indicates greater potency. Ki (inhibition constant) and pKi (-log(Ki)) are also measures of binding affinity. Cellular IC50 values reflect the potency of an inhibitor in a cellular context. Data is compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. Below are generalized protocols for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a purified kinase (e.g., p38α, TAK1).
Materials and Reagents:
-
Recombinant human kinase (e.g., p38α, TAK1)
-
Kinase-specific substrate (e.g., ATF2 for p38α)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) and control inhibitor
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well or 384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
-
Plate reader (luminometer or fluorescence reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the kinase and its substrate to their final concentrations in the kinase assay buffer.
-
Assay Plate Setup: Add the serially diluted test compound to the wells of the assay plate. Include controls for no inhibitor (vehicle only) and no enzyme (background).
-
Enzyme Addition: Add the diluted kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate Kinase Reaction: Add the substrate and ATP solution to each well to start the reaction. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Detect Kinase Activity: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured, which is proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Inhibition of LPS-Induced TNF-α Production in Human PBMCs
This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Objective: To determine the cellular potency of an inhibitor in a physiologically relevant setting.
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
Test compound and control inhibitor
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
ELISA kit for human TNF-α
-
CO2 incubator
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Plating: Resuspend the isolated PBMCs in complete cell culture medium and plate them in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound or vehicle control to the wells containing PBMCs and pre-incubate for a specified time (e.g., 1 hour).
-
Cell Stimulation: Stimulate the cells by adding LPS to each well (except for the unstimulated control) to induce the production of TNF-α.
-
Incubation: Incubate the plate in a CO2 incubator at 37°C for a defined period (e.g., 4-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Conclusion
This compound presents a unique profile as a dual inhibitor of TAK1 and p38α. Its ability to target a key upstream kinase in the p38 MAPK pathway, in addition to p38α itself, may offer a more comprehensive blockade of this inflammatory signaling cascade. The quantitative data presented in this guide highlights the comparable in vitro potency of this compound against p38α to several other well-established p38 inhibitors. However, its dual-targeting nature distinguishes it from the more selective p38 inhibitors.
The choice of an inhibitor for research purposes will depend on the specific scientific question being addressed. For studies aiming to specifically dissect the role of p38α, a highly selective inhibitor might be preferable. Conversely, for investigations where a broader inhibition of the TAK1-p38 axis is desired, this compound could be a valuable tool. The provided experimental protocols offer a framework for the further characterization and comparison of these and other kinase inhibitors. As the field of kinase inhibitor development continues to evolve, a thorough understanding of the potency, selectivity, and mechanism of action of these compounds is essential for advancing our knowledge of cellular signaling and for the development of new therapeutic strategies.
References
- 1. assayquant.com [assayquant.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis | BioWorld [bioworld.com]
- 4. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 5. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | activated TAK1 mediates p38 MAPK activation [reactome.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. benchchem.com [benchchem.com]
- 12. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating PF-05381941 Results with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological inhibition of Transforming Growth Factor-β-activated kinase 1 (TAK1) and p38 mitogen-activated protein kinase alpha (p38α) by the dual inhibitor PF-05381941, alongside the validation of its effects using genetic knockdown techniques such as siRNA and shRNA. The objective is to offer a clear, data-supported framework for researchers seeking to corroborate the on-target effects of small molecule inhibitors.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following table summarizes quantitative data from representative studies, comparing the outcomes of TAK1 and p38α inhibition through both pharmacological and genetic approaches. While direct studies validating this compound with genetic knockdown are not publicly available, this compilation uses data from studies employing other TAK1/p38α inhibitors and corresponding genetic knockdown experiments to illustrate the comparative principles.
| Parameter | Pharmacological Inhibition (e.g., this compound) | Genetic Knockdown (siRNA/shRNA) | Key Findings & Comparison |
| Target(s) | TAK1 and p38α[1] | TAK1 or p38α | Pharmacological inhibitors can be designed to target single or multiple kinases, offering a broader or more focused impact. Genetic knockdown provides highly specific silencing of a single target gene. |
| IC50 / Knockdown Efficiency | This compound: TAK1 IC50 = 156 nM, p38α IC50 = 186 nM[1] | siRNA/shRNA typically achieves >70% reduction in target protein expression. | Both methods can achieve significant target inhibition. The potency of a small molecule is measured by its IC50, while the efficacy of genetic knockdown is assessed by the percentage of target protein reduction. |
| Effect on Downstream Signaling (e.g., NF-κB, JNK) | Inhibition of TAK1 by small molecules blocks the phosphorylation of IKK, IκBα, and p65, leading to suppression of NF-κB signaling.[2] | siRNA-mediated knockdown of TAK1 similarly decreases the phosphorylation of downstream signaling molecules in the NF-κB and JNK pathways.[3][4][5] | Both approaches effectively abrogate downstream signaling pathways, confirming the on-target effect of the inhibitor by phenocopying the genetic knockdown. |
| Cellular Phenotype (e.g., Apoptosis, Cytokine Production) | Pharmacological inhibition of TAK1 can sensitize cancer cells to apoptosis and reduce the production of pro-inflammatory cytokines like TNF-α.[6] | Genetic knockdown of TAK1 has been shown to enhance apoptosis in response to certain stimuli and decrease the secretion of inflammatory mediators.[4][7] | The resulting cellular phenotypes are consistent between pharmacological and genetic inhibition, providing strong validation for the inhibitor's mechanism of action. |
Experimental Protocols
Detailed methodologies for both pharmacological inhibition and genetic knockdown are crucial for reproducible and comparable results.
Pharmacological Inhibition with this compound
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess protein phosphorylation, ELISA to measure cytokine secretion, or cell viability assays to determine effects on cell growth and apoptosis.
Genetic Knockdown using siRNA
-
siRNA Design and Synthesis: Obtain at least two validated siRNAs targeting the gene of interest (e.g., MAP3K7 for TAK1, MAPK14 for p38α) and a non-targeting control siRNA.
-
Cell Seeding: Seed cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.
-
Transfection:
-
Dilute the siRNA in a serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown: After incubation, harvest a portion of the cells to confirm target gene knockdown by quantitative RT-PCR (qRT-PCR) to measure mRNA levels or Western blotting to measure protein levels.
-
Phenotypic Analysis: Use the remaining cells for phenotypic assays to assess the biological consequences of gene silencing, comparing the effects to cells treated with the non-targeting control siRNA.
Mandatory Visualization
The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow for validating its effects with genetic knockdown.
Caption: TAK1/p38α signaling pathway and points of inhibition.
Caption: Experimental workflow for validating inhibitor effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RNAi Screening Identifies TAK1 as a Potential Target for the Enhanced Efficacy of Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vivo RNAi-mediated silencing of TAK1 decreases inflammatory Th1 and Th17 cells through targeting of myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of p38 MAPK Inhibitors: PF-05381941 vs. SB203580
For researchers, scientists, and drug development professionals, the selection of a suitable p38 MAP kinase inhibitor is critical for elucidating cellular signaling pathways and for the development of novel therapeutics. This guide provides an objective comparison of two widely used p38 inhibitors, PF-05381941 and SB203580, focusing on their inhibitory profiles, selectivity, and cellular activities, supported by experimental data and detailed protocols.
The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress. Consequently, inhibitors of p38 MAPK are invaluable tools in both basic research and drug discovery. This guide compares this compound, a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α, with SB203580, a well-established and selective inhibitor of p38α and p38β isoforms.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | p38α | 186 | Biochemical Assay |
| TAK1 | 156 | Biochemical Assay | |
| SB203580 | p38α | 300 - 500 | Biochemical Assay |
| p38β | - | Generally considered to inhibit with similar potency to p38α | |
| SAPK3 (p38γ) | >10-fold less sensitive | - | |
| SAPK4 (p38δ) | >10-fold less sensitive | - | |
| PKB/Akt | 3000 - 5000 | Blocks phosphorylation |
Note: IC50 values are compiled from various sources and may not be directly comparable due to differences in assay conditions.
Table 2: Cellular Activity
| Compound | Cell-Based Assay | Cell Type | Stimulant | IC50 (nM) |
| This compound | TNF-α release | Human Peripheral Mononuclear Cells (PMNs) | LPS | 8 |
| SB203580 | IL-2 induced proliferation | Primary human T cells, murine CT6 T cells, or BAF F7 B cells | IL-2 | 3000 - 5000 |
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of test compounds against p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
p38 substrate (e.g., ATF2)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound, SB203580) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of p38α kinase solution (concentration to be optimized for linear reaction kinetics) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (final concentrations of substrate and ATP to be optimized, typically at or below the Km for ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation in a Cellular Context
This protocol describes the assessment of p38 MAPK inhibition in cells by measuring the phosphorylation of its downstream target, MAPKAPK-2 (MK2).
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium
-
Anisomycin (B549157) (p38 MAPK activator)
-
Test compounds (this compound, SB203580) dissolved in DMSO
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-MK2 (Thr334), anti-total MK2, anti-phospho-p38 (Thr180/Tyr182), anti-total p38
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal p38 MAPK activity.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with 10 µg/mL anisomycin for 30 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MK2 (or phospho-p38) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against total MK2 (or total p38) for normalization.
-
Quantify the band intensities to determine the extent of inhibition.
Protocol 3: Inhibition of LPS-Induced TNF-α Release from Human PBMCs
This protocol measures the cellular potency of the inhibitors by quantifying the inhibition of TNF-α production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donor blood
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, SB203580) dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-incubate the cells with the diluted compounds or DMSO (vehicle control) for 1 hour at 37°C in a CO₂ incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Centrifuge the plate and collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Plot the TNF-α concentration as a function of the inhibitor concentration and determine the IC50 values.
Mandatory Visualization
Caption: p38 MAPK signaling pathway and points of inhibition.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Caption: Cellular TNF-α Release Assay Workflow.
A Head-to-Head Comparison of PF-05381941 and Takinib: A Guide for Researchers
In the landscape of kinase inhibitors targeting inflammatory diseases, both PF-05381941 and Takinib have emerged as noteworthy compounds due to their modulation of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway. This guide provides a comprehensive comparison of their efficacy, mechanism of action, and available experimental data to assist researchers, scientists, and drug development professionals in their evaluation of these molecules.
Executive Summary
Takinib is a potent and highly selective inhibitor of TAK1, demonstrating efficacy in preclinical models of rheumatoid arthritis. Its mechanism centers on the direct inhibition of TAK1, a key kinase in the pro-inflammatory signaling cascades that lead to the activation of NF-κB and MAPK pathways.
This compound , in contrast, is a dual inhibitor, targeting both TAK1 and p38α mitogen-activated protein kinase (MAPK). While this dual inhibition presents a broader mechanistic approach to blocking inflammatory pathways, publicly available in vivo efficacy data in rheumatoid arthritis models for direct comparison with Takinib is limited.
This guide will delve into the available quantitative data, detail the experimental protocols for key assays, and provide visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a thorough understanding of both compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Takinib based on available preclinical findings.
| Parameter | This compound | Takinib | Reference |
| Target(s) | TAK1, p38α | TAK1 | [1] |
| TAK1 IC50 | 156 nM | 8.2 nM - 9.5 nM | [1][2] |
| p38α IC50 | 186 nM | p38 was completely insensitive to Takinib | [1] |
| Cellular TNF-α Inhibition (LPS-stimulated PMNs) | IC50 = 8 nM | Not explicitly reported in the same assay | [1] |
| In vivo Efficacy (Collagen-Induced Arthritis Model) | Data not publicly available | Significant reduction in clinical arthritis score | [3] |
Table 1: Biochemical and Cellular Potency of this compound and Takinib.
| Parameter | Takinib | Reference |
| Effect on Clinical Arthritis Score (CIA Model) | Reduced overall joint pathology by ~30% (p = 0.02) | [3] |
| Effect on Joint Inflammation (CIA Model) | Significantly reduced (p = 0.019) | [3] |
| Effect on Cartilage Damage (CIA Model) | Significantly reduced (p = 0.013) | [3] |
| Effect on IL-6 Secretion (TNFα-stimulated RA FLS) | Almost complete inhibition at µM concentrations | [2] |
Table 2: In Vivo Efficacy of Takinib in a Collagen-Induced Arthritis (CIA) Mouse Model.
Mechanism of Action and Signaling Pathways
Both this compound and Takinib exert their anti-inflammatory effects by interfering with the TAK1 signaling pathway, a critical node in the cellular response to pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
Takinib acts as a selective ATP-competitive inhibitor of TAK1. By binding to the ATP pocket of TAK1, it prevents the phosphorylation and subsequent activation of downstream signaling components, including the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs) like p38 and JNK. This leads to the suppression of the pro-inflammatory NF-κB and MAPK pathways.
This compound exhibits a dual mechanism by inhibiting both TAK1 and p38α. The inhibition of TAK1 blocks the upstream activation of both the NF-κB and MAPK pathways. The additional direct inhibition of p38α provides a secondary downstream blockade within the MAPK cascade. This dual action has the potential for a more comprehensive suppression of inflammatory signaling.
Caption: Simplified signaling pathway illustrating the points of inhibition for Takinib and this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant TAK1 enzyme, a suitable kinase buffer, and a substrate (e.g., a generic peptide substrate).
-
Inhibitor Addition: Serial dilutions of the test compound (this compound or Takinib) are added to the reaction mixture. A control with no inhibitor is included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays measuring the incorporation of radioactive phosphate (B84403) (³²P) or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
References
- 1. Targeting pro-inflammatory cytokines following joint injury: acute intra-articular inhibition of interleukin-1 following knee injury prevents post-traumatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In‐vivo quantitative assessment of the therapeutic response in a mouse model of collagen‐induced arthritis using 18F‐fluorodeoxyglucose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]
PF-05381941: A Comparative Guide to its Kinase Specificity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase specificity profile of PF-05381941, a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase. The information presented herein is intended to provide an objective overview of its performance, supported by available data and detailed experimental methodologies.
Introduction
Data Presentation
The following tables summarize the known quantitative inhibitory activity of this compound against its primary targets. A hypothetical table is also provided to illustrate the format of a broader kinase selectivity screen, which is a crucial step in characterizing any new kinase inhibitor.
Table 1: Known Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| TAK1 | Biochemical | 156[1] |
| p38α | Biochemical | 186[1] |
| Cellular TNF-α Release | Cell-based | 8[1] |
Table 2: Illustrative Example of a Broader Kinase Selectivity Profile (Hypothetical Data)
This table is for illustrative purposes only and does not represent actual experimental data for this compound. It demonstrates how data from a comprehensive kinase panel screen, such as KINOMEscan®, would be presented.
| Kinase Target | Percent Inhibition @ 1 µM |
| TAK1 | 98% |
| p38α | 95% |
| ABL1 | < 10% |
| AKT1 | < 5% |
| CDK2 | < 5% |
| EGFR | < 10% |
| JNK1 | 25% |
| MEK1 | < 5% |
| SRC | 15% |
| VEGFR2 | < 10% |
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity of this compound against its primary targets, TAK1 and p38α, are provided below. These protocols are based on established kinase assay platforms.
Biochemical Kinase Inhibition Assay for TAK1 (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to determine the affinity of a test compound for the TAK1 kinase.
Materials:
-
Recombinant human TAK1/TAB1 complex
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test Compound (this compound)
-
Kinase Buffer
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound series in kinase buffer.
-
Assay Plate Preparation: Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a solution containing the TAK1/TAB1 enzyme and the Eu-anti-Tag antibody in kinase buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Add 5 µL of the Kinase Tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The decrease in the TR-FRET signal is proportional to the displacement of the tracer by the test compound. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Biochemical Kinase Inhibition Assay for p38α (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.
Materials:
-
Recombinant human p38α kinase
-
Substrate peptide (e.g., myelin basic protein)
-
ATP
-
Test Compound (this compound)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[2]
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO vehicle control. Add 2 µL of the p38α enzyme solution and 2 µL of a substrate/ATP mixture.[2]
-
Incubation: Incubate the reaction at room temperature for 60 minutes.[2]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate for 30 minutes at room temperature.[2]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and therefore inversely proportional to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways in which TAK1 and p38α are key components.
Caption: Simplified TAK1 signaling pathway and point of inhibition by this compound.
Caption: Simplified p38α MAPK signaling pathway and point of inhibition by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for determining the in vitro kinase selectivity profile of a compound like this compound.
Caption: General experimental workflow for kinase inhibitor selectivity profiling.
References
A Comparative Analysis of PF-05381941: A Dual TAK1/p38α Inhibitor in the Landscape of Inflammatory Disease Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational compound PF-05381941 with alternative therapeutic agents targeting the TAK1 and p38α signaling pathways. This analysis is based on publicly available preclinical and clinical data, with a focus on applications in inflammatory diseases such as rheumatoid arthritis.
This compound is a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK), with IC50 values of 156 nM and 186 nM, respectively. This dual-targeting mechanism positions it as a potential therapeutic for inflammatory conditions by simultaneously blocking two key nodes in pro-inflammatory signaling cascades. This guide will compare this compound's profile with other selective TAK1 and p38α inhibitors that have been evaluated in preclinical and clinical settings.
Quantitative Data Presentation
The following tables summarize the in vitro potency and preclinical/clinical efficacy of this compound and its comparators.
Table 1: In Vitro Kinase Inhibitory Potency
| Inhibitor | Target(s) | TAK1 IC50/Kᵢ (nM) | p38α IC50 (nM) | Key Off-Target Kinases (IC50 in nM) | Mechanism of Action |
| This compound | TAK1/p38α | 156 | 186 | Data not publicly available | ATP-competitive |
| Takinib | TAK1 | 9.5 | - | IRAK4 (120), IRAK1 (390)[1] | ATP-competitive, targets DFG-in conformation[1] |
| HS-276 | TAK1 | 8 (IC50), 2.5 (Kᵢ)[1][2] | - | CLK2 (29), GCK (49)[1] | ATP-competitive |
| VX-702 | p38α | - | - | Data not publicly available | ATP-competitive |
| BIRB-796 | p38α | - | - | Data not publicly available | Allosteric |
Table 2: Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Inhibitor | Target | Dose and Administration | Reduction in Clinical Arthritis Score | Reference |
| Takinib | TAK1 | 50 mg/kg, IP | ~32% | [2] |
| HS-276 | TAK1 | 30 mg/kg, PO | 35% | [3] |
| HS-276 | TAK1 | 50 mg/kg, IP | 85% | [2] |
Table 3: Clinical Efficacy in Rheumatoid Arthritis (Phase II Studies)
| Inhibitor | Target | Study Population | Treatment | ACR20 Response Rate | Placebo Response Rate | Reference |
| VX-702 | p38α | Moderate to severe RA | 10 mg daily | 40% | 28% | [4] |
| VX-702 | p38α | Moderate to severe RA on MTX | 10 mg daily + MTX | 40% | 22% | [4] |
| BIRB-796 | p38α | Active RA, DMARD-failure | 5-30 mg twice daily | Not specified | Not specified | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
The inhibitory activity of compounds against TAK1 and p38α is typically determined using a biochemical assay that measures the phosphorylation of a substrate by the purified kinase. A common method is a radiometric assay using [γ-³³P]ATP or a fluorescence-based assay.
-
Materials: Purified recombinant TAK1 or p38α enzyme, specific peptide substrate, ATP, kinase buffer (containing MgCl₂, DTT, and BSA), test compounds, and a detection system (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or a plate reader for fluorescence-based assays).
-
Procedure:
-
The kinase, substrate, and test compound (at varying concentrations) are incubated together in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.
-
The amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Animals: DBA/1 mice are commonly used due to their susceptibility to CIA.
-
Induction of Arthritis:
-
On day 0, mice are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).
-
On day 21, a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
Once clinical signs of arthritis appear (typically between days 28-35), mice are randomized into treatment groups.
-
The test compound (e.g., this compound, Takinib, HS-276) or vehicle is administered daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
-
Assessment of Arthritis:
-
Clinical signs of arthritis, such as paw swelling and erythema, are scored daily.
-
At the end of the study (e.g., day 42-56), joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Blood samples may be collected to measure levels of inflammatory cytokines.
-
Discussion and Conclusion
This compound presents a unique therapeutic strategy by targeting both TAK1 and p38α. In theory, this dual inhibition could offer broader and more potent anti-inflammatory effects compared to selective inhibitors of either kinase alone. The preclinical data for the selective TAK1 inhibitors, Takinib and particularly the orally bioavailable HS-276, demonstrate significant efficacy in the CIA model, reducing clinical signs of arthritis.[2][3]
Clinical trials with the p38α inhibitor VX-702 in rheumatoid arthritis patients showed a modest, albeit statistically significant, improvement in ACR20 response rates compared to placebo.[4] However, the overall limited success of several p38α inhibitors in clinical trials for RA has raised questions about the therapeutic window and potential for off-target effects or pathway redundancies.
A direct comparative study of this compound against both selective TAK1 and p38α inhibitors in the same preclinical models would be necessary to definitively assess its relative efficacy and potential advantages. Furthermore, a comprehensive kinome-wide selectivity profile for this compound is needed to understand its potential for off-target effects. The lack of publicly available clinical trial data for this compound currently limits a direct comparison with clinically evaluated compounds like VX-702.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
PF-05381941: A Comparative Guide to a Selective Dual TAK1/p38α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-05381941, a potent dual inhibitor of Transforming Growth factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK), with other relevant kinase inhibitors. The information is supported by available experimental data to assist researchers in evaluating its potential for various applications.
Executive Summary
This compound is a small molecule inhibitor that potently and dually targets TAK1 and p38α, two key kinases implicated in inflammatory signaling pathways.[1] Available data indicates its high potency in biochemical and cellular assays. This guide compares this compound with other well-characterized TAK1 and p38 inhibitors, highlighting differences in potency, selectivity, and mechanism of action. While comprehensive kinome-wide selectivity data for this compound is not publicly available, this comparison is based on its known targets and available data for competitor compounds.
Data Presentation
Table 1: Biochemical Potency (IC50) of this compound and Alternative Inhibitors
| Compound | Primary Target(s) | IC50 (nM) | Inhibitor Type |
| This compound | TAK1 | 156 [1] | Dual |
| p38α | 186 [1] | ||
| Takinib | TAK1 | 9.5 | Selective |
| NG-25 | TAK1 | 149 | Dual |
| MAP4K2 | 21.7 | ||
| 5Z-7-Oxozeaenol | TAK1 | 9 | Covalent |
| SB-203580 | p38α | 50 | Selective |
| p38β2 | 500 | ||
| SB-202190 | p38α/β | High Specificity | Selective |
Table 2: Cellular Activity of this compound and Alternative Inhibitors
| Compound | Cellular Assay | Cell Type | Stimulant | Readout | IC50 (nM) |
| This compound | TNF-α Release | Human PBMCs | LPS | TNF-α | 8 [1] |
| Takinib | IL-6 Secretion | Human RA Synovial Fibroblasts | TNF-α | IL-6 | ~1000 |
| NG-25 | Inhibition of p38 phosphorylation | Mouse Embryonic Fibroblasts | IL-1 | p-p38 | ~500 |
Table 3: Selectivity Profile of Selected TAK1 and p38 Inhibitors (Kinase Panel Screen)
| Compound | Number of Kinases Profiled | Primary Target(s) | Key Off-Target Hits (Potent Inhibition) |
| Takinib | 146 | TAK1 | IRAK4 (12-fold less potent than TAK1) |
| NG-25 | Not specified | TAK1, MAP4K2 | LYN, CSK, FER, p38α, ABL, ARG, SRC |
| SB-203580 | Not specified | p38α, p38β2 | GAK, CK1, RIP2 |
Note: A comprehensive kinase selectivity profile for this compound is not publicly available.
Signaling Pathways and Experimental Workflows
TAK1 and p38 Signaling Pathway
The following diagram illustrates the central role of TAK1 and p38 in inflammatory signaling cascades, often initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and Lipopolysaccharide (LPS).
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical workflow for determining the biochemical potency (IC50) of an inhibitor using the ADP-Glo™ Kinase Assay.
Experimental Workflow: LPS-Stimulated TNF-α Release Assay
The following diagram illustrates the workflow for assessing the inhibitory effect of a compound on TNF-α release from peripheral blood mononuclear cells (PBMCs).
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a generalized procedure for determining the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Recombinant TAK1 or p38α enzyme
-
Suitable kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound and other test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
Procedure:
-
Preparation:
-
Prepare the Kinase Assay Buffer.
-
Dilute the kinase, substrate, and ATP to their final desired concentrations in the Kinase Assay Buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then further dilute in Kinase Assay Buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of the diluted kinase enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and initiates a luciferase reaction that generates a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
LPS-Stimulated TNF-α Release Assay from Human PBMCs
This protocol outlines a method to assess the effect of an inhibitor on the production of TNF-α by immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and other test compounds dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Seed the PBMCs into a 96-well plate at a density of 2 x 10⁵ cells/well.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds (or DMSO as a vehicle control) for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding LPS to a final concentration of 10 ng/mL.
-
Incubate the plate for 4 to 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Measurement:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a potent dual inhibitor of TAK1 and p38α, demonstrating high efficacy in inhibiting TNF-α release in a cellular context. Its dual-targeting mechanism offers a potentially broader impact on inflammatory signaling compared to selective inhibitors of either kinase alone. However, the lack of a publicly available comprehensive kinome-wide selectivity profile makes a complete assessment of its off-target effects challenging.
For researchers investigating inflammatory pathways, this compound represents a valuable tool for probing the combined roles of TAK1 and p38α. The choice between this compound and more selective inhibitors like Takinib (for TAK1) or SB-203580 (for p38) will depend on the specific research question. If the goal is to understand the effects of simultaneously inhibiting both TAK1 and p38α, this compound is a suitable choice. If dissecting the specific role of either kinase is the objective, a more selective inhibitor would be more appropriate. Further studies, including comprehensive selectivity profiling and in vivo efficacy and safety assessments, are necessary to fully elucidate the therapeutic potential of this compound.
References
Unraveling the Potency of PF-05381941: A Comparative Guide to Dual TAK1/p38α Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, molecules with dual-target specificities are gaining prominence for their potential to overcome resistance and enhance therapeutic efficacy. PF-05381941 has emerged as a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK). This guide provides a comprehensive comparison of this compound with other relevant inhibitors, supported by experimental data and detailed methodologies, to elucidate the advantages of its dual inhibitory mechanism.
At a Glance: Comparative Inhibitory Potency
The efficacy of a kinase inhibitor is fundamentally defined by its potency, typically measured as the half-maximal inhibitory concentration (IC50). The following tables summarize the biochemical and cellular potencies of this compound in comparison to other selective TAK1 and p38α inhibitors.
Table 1: Biochemical Potency of this compound and Comparators
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| This compound | TAK1 / p38α | 156 / 186 [1] | Potent dual inhibitor. |
| Takinib | TAK1 | 9.5 | Highly selective TAK1 inhibitor. |
| 5Z-7-Oxozeaenol | TAK1 | 8 | Potent, but less selective TAK1 inhibitor. |
| NG25 | TAK1 / MAP4K2 | 149 (TAK1) | Dual inhibitor of TAK1 and MAP4K2. |
| BIRB-796 (Doramapimod) | p38α/β | 38 (p38α) | Potent and selective p38α/β inhibitor. |
| SB203580 | p38α/β | 50 (p38α) | Widely used, but less potent p38α/β inhibitor. |
Note: IC50 values are sourced from various publications and may not be directly comparable due to differences in experimental conditions.
Table 2: Cellular Potency of this compound in a Key Inflammatory Pathway
| Inhibitor | Cellular Effect | Cell Type | IC50 (nM) |
| This compound | Inhibition of LPS-stimulated TNF-α release | Human Peripheral Mononuclear Cells (PMNs) | 8 [1] |
This potent cellular activity of this compound in inhibiting the release of the pro-inflammatory cytokine TNF-α underscores the therapeutic potential of dual TAK1/p38α inhibition.
The Strategic Advantage of Dual TAK1/p38α Inhibition
The TAK1 and p38α kinases are critical nodes in signaling cascades that regulate inflammatory responses. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) and microbial products (e.g., LPS), activate TAK1, which in turn activates downstream pathways, including the p38 MAPK cascade. This signaling axis is implicated in a multitude of inflammatory and autoimmune diseases.
By simultaneously inhibiting both TAK1 and p38α, this compound offers a multi-pronged approach to suppressing inflammatory signaling. This dual inhibition can lead to a more profound and sustained anti-inflammatory effect compared to targeting either kinase alone.
References
Assessing Synergistic Effects with PF-05381941: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for synergistic interactions is paramount in oncology and inflammatory disease research. While direct synergistic data for PF-05381941, a potent dual inhibitor of Transforming growth factor-beta-activated kinase 1 (TAK1) and p38α, is not yet extensively published, a wealth of experimental evidence from studies on other selective TAK1 and p38α inhibitors provides a strong basis for assessing its potential synergistic combinations. This guide compares the performance of these analogous inhibitors in combination therapies, presenting supporting experimental data and detailed protocols to inform future research with this compound.
Introduction to this compound and the Rationale for Combination Therapy
This compound targets two key nodes in cellular signaling: TAK1, a critical component of the pro-inflammatory and pro-survival NF-κB and MAPK pathways, and p38α, a kinase involved in cellular stress responses, inflammation, and apoptosis. The rationale for exploring synergistic combinations with this compound is to enhance therapeutic efficacy, overcome potential resistance mechanisms, and potentially reduce dosages to minimize toxicity. By simultaneously targeting multiple oncogenic or inflammatory pathways, combination therapies can induce a more profound and durable response than single-agent treatments.
Comparative Analysis of Synergistic Effects with TAK1 and p38α Inhibitors
Given the limited public data on this compound combination studies, this guide focuses on synergistic interactions observed with other well-characterized inhibitors of its targets. The following tables summarize key findings from preclinical studies, offering insights into promising therapeutic partners and the contexts in which synergy has been observed.
Synergistic Combinations with TAK1 Inhibitors
| Combination | Cancer Type | Key Findings | Reference |
| NG25 or 5Z-7-oxozeaenol + Melphalan (B128) | Multiple Myeloma | Induced synergistic or additive cytotoxicity in multiple myeloma cell lines and primary patient cells. The TAK1 inhibitors blocked melphalan-induced activation of NF-κB and MAPK pathways, leading to enhanced apoptosis.[1][2][3] | [1][2][3] |
| 5Z-7-oxozeaenol + Temozolomide (TMZ) | Glioblastoma | Significantly augmented the cytotoxic effects of TMZ in glioblastoma cell lines. The combination blocked TMZ-induced NF-κB activation and enhanced apoptosis.[4][5] | [4][5] |
Synergistic Combinations with p38α Inhibitors
| Combination | Cancer Type | Key Findings | Reference |
| SCIO-469 + Bortezomib (B1684674) | Multiple Myeloma | Enhanced bortezomib-induced apoptosis in multiple myeloma cell lines. The combination was effective even in bortezomib-resistant cells.[6] | [6] |
Experimental Protocols for Assessing Synergy
The following are detailed methodologies for key experiments cited in this guide, providing a framework for designing and executing synergy studies with this compound.
Synergy Assessment of TAK1 Inhibitors with Melphalan in Multiple Myeloma
-
Cell Lines: INA-6, ANBL-6, JJN-3, RPMI-8226 human multiple myeloma cell lines, and primary CD138+ cells from patients.[1][7]
-
Reagents:
-
Experimental Procedure:
-
Data Analysis:
Synergy Assessment of a TAK1 Inhibitor with Temozolomide in Glioblastoma
-
Cell Lines: A172, U138, U87, and L229 human glioblastoma cell lines.[5][13]
-
Reagents:
-
Experimental Procedure:
-
Data Analysis:
-
Compare the viability of cells treated with the combination to those treated with single agents to determine if the effect is greater than additive. Statistical analysis (e.g., ANOVA) should be performed to assess significance.
-
Synergy Assessment of a p38α Inhibitor with Bortezomib in Multiple Myeloma
-
Cell Lines: RPMI8226 and IM9 human multiple myeloma cell lines.[6]
-
Reagents:
-
p38α inhibitor: SCIO-469.
-
Proteasome inhibitor: Bortezomib.
-
-
Experimental Procedure:
-
Culture multiple myeloma cells in 96-well plates.
-
Expose cells to increasing concentrations of SCIO-469 with or without a fixed concentration of bortezomib for 72 hours.[6]
-
Measure cell viability using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[6]
-
To assess apoptosis, treat cells with the combination for 22 hours and stain with Annexin-V, followed by flow cytometry analysis.[6]
-
-
Data Analysis:
-
Evaluate the synergistic effect on cell viability by comparing the dose-response curves of the single agents versus the combination.
-
Quantify the percentage of apoptotic cells to confirm that the synergistic cytotoxicity is due to an increase in apoptosis.
-
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Simplified TAK1 and p38 signaling pathways.
References
- 1. oncotarget.com [oncotarget.com]
- 2. TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. TAK1 Inhibitor Enhances the Therapeutic Treatment for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAK1 Inhibitor Enhances the Therapeutic Treatment for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TAK1-inhibitors are cytotoxic for multiple myeloma cells | Oncotarget [vendor-stage.oncotarget.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of PF-05381941: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of the Kinase Inhibitor PF-05381941
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural framework for the proper disposal of this compound, a potent dual inhibitor of TAK1/p38α. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, the following procedures are based on established best practices for the disposal of potent kinase inhibitors and hazardous chemical waste.
Core Principle: Treat as Hazardous Chemical Waste
All materials contaminated with this compound, including the pure compound, solutions, and used labware, must be handled and disposed of as hazardous chemical waste.[1][2] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][3] Evaporation is not an acceptable method of disposal.[2][3]
Step-by-Step Disposal Protocol
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety goggles.[4] Handle the waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
Waste Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5]
-
Solid Waste:
-
Liquid Waste:
-
Sharps:
-
Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container for hazardous waste.[2]
-
Incompatible materials must be stored separately. For instance, acids and bases should never be mixed in the same container.[5]
Labeling of Waste Containers
Accurate and clear labeling of waste containers is a legal requirement and essential for safety.[7] The label must include:
-
The full chemical name: "this compound" .
-
A list of all other components and their approximate concentrations.
-
The date when waste was first added to the container (accumulation start date).[7]
Storage of Hazardous Waste
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2][5][8] This area must be at or near the point of waste generation.[8]
-
Keep waste containers closed at all times, except when adding waste.[2][3]
-
Ensure secondary containment is used to prevent spills from reaching drains.[3]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[8]
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[1] Follow their specific procedures for waste pickup requests and documentation.[2]
Quantitative Data and Hazard Classification
Due to the absence of a publicly available, specific Safety Data Sheet for this compound, a detailed table of quantitative disposal-related data (e.g., reportable quantities, toxicity characteristic leaching procedure limits) cannot be provided. Researchers must operate under the assumption that this potent kinase inhibitor may fall under one or more of the following hazardous waste characteristics as defined by the Resource Conservation and Recovery Act (RCRA):
| Hazard Characteristic | Description | Relevance to this compound (Assumed) |
| Ignitability | Liquids with a flash point <140°F, solids that can cause fire through friction, or oxidizers.[8] | Unlikely for the pure compound, but solutions may be ignitable depending on the solvent used. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[8] | Unlikely for the compound itself, but relevant if dissolved in acidic or basic solutions. |
| Reactivity | Unstable under normal conditions, may react with water, or generate toxic gases.[8] | Unknown without specific data. Assume it could be reactive with incompatible materials. |
| Toxicity | Harmful or fatal when ingested or absorbed. Waste may leach toxic chemicals into the environment. | Highly likely. As a potent kinase inhibitor, it should be considered toxic. |
Experimental Protocols Referenced
The disposal procedures outlined are not based on specific experimental results for this compound but on established safety protocols for handling potent pharmaceutical compounds and hazardous laboratory chemicals. The core principle is waste minimization and containment as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
